3-Bromo-4-phenylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-bromo-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNPADQPUYHCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376582 | |
| Record name | 3-bromo-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88345-89-5 | |
| Record name | 3-bromo-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-phenylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-4-phenylpyridine, a key building block in synthetic organic chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its potential applications in research and drug development. The information is presented to support researchers and scientists in the effective utilization of this compound in their work.
Chemical and Physical Properties
This compound is a solid organic compound with the chemical formula C₁₁H₈BrN.[1] Its unique structure, featuring a phenyl group and a bromine atom on the pyridine ring, makes it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 88345-89-5 | |
| Molecular Formula | C₁₁H₈BrN | [1] |
| Molecular Weight | 234.09 g/mol | |
| Melting Point | 49-50 °C | |
| Boiling Point | 293 °C at 760 mmHg | |
| Density | 1.426 g/cm³ | |
| Flash Point | 131 °C | |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8 °C, Sealed in dry | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. In this case, 3,4-dibromopyridine can be reacted with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid.
Materials:
-
3,4-Dibromopyridine
-
Phenylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine 3,4-dibromopyridine (1 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe.
-
Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of 3-Bromo-4-phenylpyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. This guide details a robust synthetic protocol, physical and spectroscopic properties, and the logical workflow for its preparation and analysis.
Introduction
This compound is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of complex organic molecules. The presence of both a phenyl group and a bromine atom on the pyridine ring offers two distinct points for further functionalization, making it a versatile scaffold for the development of novel pharmaceuticals and functional materials. The strategic placement of these groups allows for directed synthesis and the exploration of structure-activity relationships in drug discovery programs.
Synthesis Methodology
The synthesis of this compound can be efficiently achieved via a site-selective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is favored for its high yields, tolerance of various functional groups, and the commercial availability of the required starting materials. The proposed synthesis starts from a dihalogenated pyridine, such as 3,4-dibromopyridine, and couples it with phenylboronic acid. The regioselectivity of the coupling, favoring the 4-position, is a known trend for such dihalopyridines under specific catalytic conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid.
Materials:
-
3,4-Dibromopyridine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data
This section summarizes the known physical properties and predicted spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 88345-89-5 | [1][2] |
| Molecular Formula | C₁₁H₈BrN | [1][2] |
| Molecular Weight | 234.09 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 49-50 °C | [3] |
| Boiling Point | 293 °C | [3] |
| Density | 1.426 g/cm³ | [3] |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.7 | s | 1H | H2 (Pyridine) |
| ~8.5 | d | 1H | H6 (Pyridine) |
| ~7.6-7.4 | m | 5H | Phenyl protons |
| ~7.3 | d | 1H | H5 (Pyridine) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C2 (Pyridine) |
| ~150 | C6 (Pyridine) |
| ~148 | C4 (Pyridine) |
| ~138 | C1' (Phenyl, ipso) |
| ~130 | Phenyl carbons |
| ~129 | Phenyl carbons |
| ~128 | Phenyl carbons |
| ~126 | C5 (Pyridine) |
| ~120 | C3 (Pyridine) |
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1550 | Strong | C=C and C=N stretching (Pyridine ring) |
| 1480-1400 | Strong | Aromatic C=C stretching (Phenyl ring) |
| 1100-1000 | Medium | C-H in-plane bending |
| ~760 and ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
| ~600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates the following characteristic ions[4]:
| m/z | Adduct |
| 233.99129 | [M+H]⁺ |
| 255.97323 | [M+Na]⁺ |
| 232.98401 | M⁺ |
Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthesis and characterization process for this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: A diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
3-Bromo-4-phenylpyridine IUPAC name and structure
An In-depth Technical Guide to 3-Bromo-4-phenylpyridine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound is a halogenated, biaryl heterocyclic compound that serves as a crucial building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and a phenyl group, offers multiple reaction sites for further chemical modifications. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the IUPAC nomenclature, structure, synthesis, and physicochemical properties of this compound, with a focus on its potential applications for researchers, scientists, and professionals in drug development.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of a pyridine ring where the hydrogen atom at position 3 is substituted by a bromine atom, and the hydrogen at position 4 is substituted by a phenyl group.
-
Preferred IUPAC Name: this compound[1]
-
Systematic IUPAC Name: 4-Phenyl-3-bromopyridine[1]
-
Chemical Formula: C₁₁H₈BrN[1]
-
SMILES: BrC1=C(C=CN=C1)C1=CC=CC=C1[1]
-
InChI Key: LVNPADQPUYHCOR-UHFFFAOYSA-N[1]
Physicochemical and Quantitative Data
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 88345-89-5 | [1][2] |
| Molecular Weight | 234.09 g/mol | [1][2] |
| Melting Point | 49-50 °C | [2] |
| Boiling Point | 293 °C | [2] |
| Density | 1.426 g/cm³ | [2] |
| Flash Point | 131 °C | [2] |
| Physical Form | Solid, Powder | |
| Purity | Typically ≥98% |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[3][4] This reaction typically involves the coupling of an aryl halide with an organoboron species. For the synthesis of this compound, a plausible route is the Suzuki-Miyaura coupling of 3,4-dibromopyridine with phenylboronic acid, where the reaction is regioselectively controlled to favor substitution at the 4-position.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid.
Materials:
-
3,4-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific biological activity data for this compound is not extensively reported in public literature, its structural framework is of significant interest in medicinal chemistry. It serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, enabling the exploration of a wide chemical space.
Analogous structures, such as 3-bromo-4-methylpyridine, are known intermediates in the synthesis of high-value chemicals, including active pharmaceutical ingredients (APIs).[5] For instance, this related compound is a precursor for the synthesis of proton pump inhibitors (PPIs) and phosphodiesterase type 4 (PDE4) inhibitors.[6] This suggests that this compound could be a key starting material for developing novel therapeutics in similar areas.
Potential Signaling Pathway Interactions
Given the prevalence of the phenylpyridine scaffold in various kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways involved in diseases such as cancer and inflammation. The diagram below illustrates a conceptual model of how a molecule derived from this scaffold might act as a kinase inhibitor, blocking downstream signaling cascades.
Caption: Conceptual diagram of a potential mechanism of action.
Conclusion
This compound is a synthetically versatile molecule with significant potential as an intermediate in the development of novel pharmaceuticals and functional materials. While direct biological data on this specific compound is limited, the established reactivity of its functional groups and the known biological activities of related phenylpyridine derivatives make it a compound of high interest for researchers in drug discovery. The synthetic protocols, such as the Suzuki-Miyaura coupling, provide reliable methods for its preparation, opening avenues for the creation of diverse libraries of compounds for biological screening.
References
Spectroscopic Data and Characterization of 3-Bromo-4-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-phenylpyridine. Due to the limited availability of public experimental spectra for this compound, this document presents a combination of available physical data for the target compound and detailed spectroscopic data for its constitutional isomer, 3-(4'-bromophenyl)pyridine. This information serves as a valuable reference for the characterization and analysis of this class of compounds.
Physicochemical Properties of this compound
Basic physicochemical properties of this compound have been reported by various chemical suppliers.
| Property | Value | Source |
| CAS Number | 88345-89-5 | Sigma-Aldrich, ChemicalBook[1] |
| Molecular Formula | C₁₁H₈BrN | Sigma-Aldrich, ChemicalBook[1] |
| Molecular Weight | 234.09 g/mol | ChemicalBook[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C (sealed in dry conditions) | Sigma-Aldrich |
Spectroscopic Data (Representative Data from Isomer: 3-(4'-bromophenyl)pyridine)
The following sections provide detailed spectroscopic data obtained for 3-(4'-bromophenyl)pyridine, a constitutional isomer of this compound. These data are presented as a close approximation of what can be expected for this compound and are valuable for understanding the spectral characteristics of brominated phenylpyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.85 | d, J = 2.4 Hz | 1H | Pyridine-H2 |
| 8.59 | dd, J = 4.8, 1.6 Hz | 1H | Pyridine-H6 |
| 7.90 | ddd, J = 8.0, 2.4, 1.6 Hz | 1H | Pyridine-H4 |
| 7.61 | d, J = 8.4 Hz | 2H | Phenyl-H3', H5' |
| 7.50 | d, J = 8.4 Hz | 2H | Phenyl-H2', H6' |
| 7.41 | dd, J = 8.0, 4.8 Hz | 1H | Pyridine-H5 |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 149.6 | Pyridine-C2 |
| 148.5 | Pyridine-C6 |
| 137.4 | Phenyl-C1' |
| 135.2 | Pyridine-C4 |
| 132.2 | Phenyl-C3', C5' |
| 128.6 | Phenyl-C2', C6' |
| 123.6 | Pyridine-C5 |
| 122.5 | Phenyl-C4' |
| 120.9 | Pyridine-C3 |
Infrared (IR) Spectroscopy
The IR spectrum of brominated phenylpyridines is expected to show characteristic peaks corresponding to aromatic C-H stretching, C=C and C=N bond vibrations within the aromatic rings, and C-Br stretching.
| Wavenumber (cm⁻¹) | Interpretation |
| 3050-3000 | Aromatic C-H stretching |
| 1590-1550 | Aromatic C=C and C=N stretching |
| 1470-1420 | Aromatic ring vibrations |
| ~1000 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry data is crucial for confirming the molecular weight and isotopic distribution of bromine-containing compounds. PubChem provides predicted collision cross-section data for this compound, which is useful in advanced mass spectrometry analyses.[2] The mass spectrum of the isomer 3-(4'-bromophenyl)pyridine shows the characteristic isotopic pattern of a monobrominated compound.
| m/z | Interpretation |
| 233/235 | [M]⁺ molecular ion peak (¹¹Br/⁸¹Br isotopes) |
| 154 | [M-Br]⁺ fragment |
| 127 | [M-Br-HCN]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data, based on methodologies reported for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard.
-
Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic region, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct insertion probe.
-
Ionization Method : Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
-
Data Acquisition : The mass analyzer scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions produced.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: A flowchart of the experimental workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Solubility of 3-Bromo-4-phenylpyridine in common organic solvents
An In-depth Technical Guide on the Solubility of 3-Bromo-4-phenylpyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for its determination. This includes detailed experimental protocols for solubility measurement and a qualitative assessment of its likely solubility in a range of common organic solvents based on its chemical structure and data from related compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both a bromine atom and a phenyl group, makes it a versatile building block for the synthesis of a variety of complex organic molecules with potential therapeutic applications. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and quality control. Proper solvent selection is paramount for achieving optimal reaction yields, efficient crystallization, and for the development of suitable drug delivery systems.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 88345-89-5 | [1][2][3] |
| Molecular Formula | C₁₁H₈BrN | [1][2][3] |
| Molecular Weight | 234.09 g/mol | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 49-50 °C | |
| Boiling Point | 293 °C | |
| Density | 1.426 g/cm³ |
Predicted Solubility in Common Organic Solvents
Table 2 provides a predicted qualitative solubility of this compound in a selection of common organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity Index | Predicted Qualitative Solubility | Rationale |
| Hexane | 0.1 | Low | Non-polar solvent, unlikely to effectively solvate the polar pyridine ring. |
| Toluene | 2.4 | Medium | Aromatic solvent, may have favorable π-π stacking interactions with the phenyl and pyridine rings. |
| Diethyl Ether | 2.8 | Medium | Moderately polar, may offer a balance for solvating both polar and non-polar regions. |
| Chloroform | 4.1 | High | A good solvent for many organic solids, including the related 3-Bromo-4-methylpyridine.[4] |
| Ethyl Acetate | 4.4 | High | A moderately polar solvent commonly used for extraction and chromatography of similar compounds.[5][6] |
| Tetrahydrofuran (THF) | 4.0 | High | A polar aprotic solvent, likely to be a good solvent. |
| Acetone | 5.1 | High | A polar aprotic solvent, likely to effectively solvate the molecule. |
| Methanol | 5.1 | High | A polar protic solvent, known to dissolve the related 3-Bromo-4-methylpyridine.[4] |
| Ethanol | 4.3 | High | A polar protic solvent, similar to methanol. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | A polar aprotic solvent, often used in synthesis involving pyridine derivatives.[6] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A highly polar aprotic solvent, generally a good solvent for a wide range of organic compounds. |
| Water | 10.2 | Low | The molecule is predominantly non-polar, and the pyridine nitrogen's basicity is likely insufficient for significant aqueous solubility. |
Experimental Protocol for Solubility Determination
The following section details a standard experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by either gravimetric or spectroscopic analysis.[7][8][9]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or HPLC system
-
Oven or rotary evaporator (for gravimetric analysis)
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. The presence of undissolved solid should be confirmed visually.[7]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to avoid artificially high solubility values.
-
-
Analysis:
-
Gravimetric Method:
-
Dispense the filtered saturated solution into a pre-weighed container.
-
Evaporate the solvent completely using a gentle stream of nitrogen, an oven set to a temperature below the compound's melting point, or a rotary evaporator.
-
Once the solvent is removed, weigh the container with the solid residue.
-
The solubility can be calculated as the mass of the residue per volume of the solvent.
-
-
Spectroscopic Method (UV-Vis or HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Calculate the concentration of the diluted sample from the calibration curve and then determine the concentration of the original saturated solution, accounting for the dilution factor.
-
-
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively published, this guide provides a robust framework for its experimental determination. The predicted qualitative solubility presented herein, based on the compound's structure and data from analogous molecules, offers a valuable starting point for solvent selection in synthesis, purification, and formulation development. The detailed experimental protocol for the shake-flask method provides researchers with a reliable methodology to generate accurate and reproducible solubility data, which is essential for advancing the use of this important pharmaceutical intermediate.
References
- 1. This compound | 88345-89-5 [chemicalbook.com]
- 2. This compound CAS#: 88345-89-5 [m.chemicalbook.com]
- 3. This compound | CAS 88345-89-5 [matrix-fine-chemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Bromo-4-phenylpyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-phenylpyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural motif, featuring a pyridine ring substituted with both a bromine atom and a phenyl group, offers versatile reactivity for the construction of complex molecular architectures. The bromine atom serves as a valuable handle for various cross-coupling reactions, enabling the introduction of diverse functional groups, while the phenylpyridine core is a recognized scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics, such as p38 MAP kinase inhibitors.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. The purity and available quantities vary among suppliers, and it is crucial for researchers to consider these factors based on their specific experimental needs. Below is a summary of representative suppliers and their product specifications.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Shanghai Aladdin Biochemical Technology Co., LTD | ≥98% | 100mg, 1g, 5g | 88345-89-5 | C₁₁H₈BrN | 234.09 | 49-50 | 292.8 ± 20.0 at 760 mmHg |
| Ambeed, Inc. (via Sigma-Aldrich) | 97% | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |
| BLD Pharm | Inquire | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |
| Moldb | 98% | 100mg, 250mg, 1g, 5g | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |
| ChemicalBook | Inquire | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | 49-50 | 293 |
| Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | 100g, 1kg, 100kg, 1000kg | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |
| Shanghai Nianxing Industrial Co., Ltd | 98.0% | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.09 | - | - |
| Matrix Fine Chemicals | Inquire | Inquire | 88345-89-5 | C₁₁H₈BrN | 234.10 | - | - |
Synthesis of this compound
The synthesis of this compound can be achieved through various palladium-catalyzed cross-coupling reactions. A common and effective method is the regioselective Suzuki-Miyaura coupling of 3,4-dibromopyridine with phenylboronic acid. The reactivity difference between the bromine atoms at the 3- and 4-positions of the pyridine ring allows for selective functionalization at the 4-position.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 3,4-dibromopyridine and phenylboronic acid. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the desired yield and purity.
Materials:
-
3,4-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in Drug Discovery: Inhibition of the p38 MAPK Signaling Pathway
The phenylpyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown significant potential as inhibitors of various protein kinases, particularly p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway plays a crucial role in cellular responses to stress and inflammation, and its dysregulation is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, and cancer.[2][3]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a highly conserved signaling cascade that is activated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[2][3] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself.
Upon stimulation, upstream MAP3Ks such as TAK1 (TGF-β-activated kinase 1) are activated. TAK1, in complex with its binding protein TAB1, then phosphorylates and activates the downstream MAP2Ks, MKK3 and MKK6.[4] These dual-specificity kinases, in turn, phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182) in its activation loop, leading to its conformational activation.[2]
Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, MEF2C, and CREB).[5] The phosphorylation of these substrates ultimately leads to changes in gene expression, resulting in the production of pro-inflammatory cytokines and other mediators of the inflammatory response.[6]
Role of this compound in p38 MAPK Inhibition
This compound serves as a versatile starting material for the synthesis of potent and selective p38 MAPK inhibitors. The phenyl ring at the 4-position can be further functionalized to occupy the hydrophobic pocket of the ATP-binding site of p38, while the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase. The bromine atom at the 3-position allows for the introduction of various substituents through cross-coupling reactions to optimize potency, selectivity, and pharmacokinetic properties.
For instance, the bromine can be replaced with other aryl or heteroaryl groups via Suzuki-Miyaura coupling, or with amino groups via Buchwald-Hartwig amination, leading to a diverse library of compounds for structure-activity relationship (SAR) studies. This strategic derivatization enables the fine-tuning of the inhibitor's interaction with the p38 kinase, ultimately leading to the development of drug candidates with improved therapeutic profiles.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery. Its utility is particularly evident in the development of inhibitors for the p38 MAPK signaling pathway, a key target in a range of inflammatory and proliferative diseases. The ability to selectively functionalize the 3- and 4-positions of the pyridine ring provides a powerful platform for the design and synthesis of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge of its commercial availability, synthetic routes, and a key biological application, thereby facilitating further exploration and innovation in the field.
References
- 1. portlandpress.com [portlandpress.com]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. MAP kinase pathways activated by stress: the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
An In-depth Technical Guide to the Reaction Mechanism of 3-Bromo-4-phenylpyridine in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction mechanism as it pertains to the substrate 3-bromo-4-phenylpyridine. This document details the catalytic cycle, discusses the influence of various reaction parameters, presents generalized experimental protocols based on closely related substrates, and offers visualizations of the core mechanistic pathways and workflows.
Introduction: The Suzuki-Miyaura Coupling in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate is particularly valuable in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in pharmaceuticals and functional materials.[2][3]
The coupling of pyridine-containing halides, such as this compound, presents unique considerations due to the electronic nature of the pyridine ring and the potential for the nitrogen lone pair to interact with the palladium catalyst. Understanding the reaction mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired polysubstituted pyridine products.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Oxidative Addition
The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step of the reaction.[5] The Pd(0) catalyst inserts into the carbon-bromine bond, resulting in the formation of a square planar Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[5] For bromopyridines, the position of the bromine atom relative to the nitrogen significantly influences reactivity, with the general trend being 4-bromopyridine > 2-bromopyridine > 3-bromopyridine in terms of reaction rate. This suggests that this compound is a relatively less reactive substrate, potentially requiring more forcing conditions for efficient coupling.
Transmetalation
Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the organoboron reagent to the Pd(II) complex.[5] This step requires the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center, displacing the halide.[6] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.[5]
Reductive Elimination
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the Pd(II) complex couple to form the new carbon-carbon bond of the biaryl product.[4] The palladium catalyst is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Parameters for Suzuki Coupling of Bromopyridines
While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in readily available literature, the following table summarizes typical reaction conditions for the coupling of the closely related substrate, 3-bromopyridine, with phenylboronic acid. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | 75-95 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ (2-3) | Toluene/H₂O | 80-100 | 12-24 | 70-90 |
| PdCl₂(dppf) | Cs₂CO₃ (2) | DMF | 100 | 12 | 80-95 |
Note: The data presented is for the Suzuki coupling of 3-bromopyridine with phenylboronic acid and should be considered as a guideline.[2] Optimization will be necessary for the specific substrate this compound.
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine derivative with an arylboronic acid. This protocol should be adapted and optimized for the specific case of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.[2]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[2]
-
Add the anhydrous organic solvent and degassed water via syringe. The ratio of organic solvent to water is typically between 4:1 and 10:1.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[2]
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of highly substituted pyridine derivatives. A thorough understanding of the catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination, is essential for the successful implementation and optimization of this reaction. While 3-bromopyridines are generally less reactive than their 2- and 4-isomers, careful selection of the catalyst, ligands, base, and solvent system can lead to high yields of the desired products. The protocols and data presented in this guide, based on closely related substrates, offer a solid foundation for researchers and drug development professionals to design and execute efficient Suzuki-Miyaura couplings with this compound. Further optimization for this specific substrate is recommended to achieve optimal results.
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its versatile substitution patterns make it an attractive framework for designing molecules with specific biological activities. The introduction of a phenyl group and a bromine atom at the 3- and 4-positions, respectively, of the pyridine ring, as in 3-Bromo-4-phenylpyridine, offers a unique combination of steric and electronic properties. This technical guide explores the potential applications of this compound as a key building block in the development of novel therapeutic agents. While direct biological data on this compound itself is limited, its structural motifs are present in compounds with significant pharmacological activities, particularly in oncology. This document will delve into these potential applications, providing detailed experimental protocols and summarizing relevant quantitative data to aid researchers in harnessing the potential of this versatile scaffold.
Core Applications in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. The bromine atom at the 3-position serves as a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents to explore the structure-activity relationships (SAR) of resulting compounds. The 4-phenylpyridine core, on the other hand, is a known pharmacophore in several classes of therapeutic agents.
Tubulin Polymerization Inhibitors for Anticancer Therapy
One of the most promising applications of 4-arylpyridine derivatives lies in their ability to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[1] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1] The 4-phenylpyridine moiety can mimic the B-ring of combretastatin A-4, a potent natural tubulin inhibitor.[1]
The following table summarizes the in vitro antiproliferative activity of a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally related to derivatives that could be synthesized from this compound. The data demonstrates the potent cytotoxic effects of these compounds against various human cancer cell lines.[1]
| Compound ID | B-Ring Substituent | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 9b | 2-methylphenyl | >10 | >10 | >10 |
| 9c | 3-methylphenyl | 1.12 | 1.35 | 1.89 |
| 9l | 4-fluorophenyl | 0.98 | 1.12 | 1.56 |
| 9p | 2-naphthyl | 0.047 | 0.082 | 0.90 |
| CA-4 (positive control) | - | 0.003 | 0.005 | 0.004 |
Data extracted from a study on 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.[1]
The diagram below illustrates the mechanism by which tubulin polymerization inhibitors, such as derivatives of this compound, disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of 4-arylpyridine tubulin polymerization inhibitors.
P-glycoprotein (P-gp) Inhibitors for Overcoming Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a key mechanism.[2] 4-Arylpyridines have been identified as potent P-gp modulators that can restore the intracellular concentration of cytotoxic drugs in resistant cancer cells.[2]
The following table shows the effect of representative 4-arylpyridines on the accumulation of vinblastine, a P-gp substrate, in a resistant human breast cancer cell line (MCF-7/adr). An increase in vinblastine accumulation indicates P-gp inhibition.
| Compound | Concentration (µM) | Vinblastine Accumulation (fold increase) |
| Control | - | 1.0 |
| Compound X | 3 | ~15 |
| Compound Y | 3 | ~12 |
Data is illustrative and based on findings from studies on 4-arylpyridine P-gp inhibitors.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction between a dihalopyridine and phenylboronic acid. A plausible route involves the selective coupling at the 4-position of 3,4-dibromopyridine.
Caption: General workflow for the synthesis of this compound.
Materials:
-
3,4-Dibromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 3,4-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its utility as a key intermediate allows for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The exploration of this scaffold in the context of tubulin polymerization inhibition and P-glycoprotein modulation for anticancer therapy highlights its significant potential. The synthetic protocols and biological assays detailed in this guide provide a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this compound-based compounds. Future research should focus on the synthesis and evaluation of a diverse library of derivatives to establish comprehensive structure-activity relationships and identify lead candidates for further preclinical and clinical development.
References
An In-depth Technical Guide to 3-Bromo-4-phenylpyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-phenylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a bromine atom at the 3-position and a phenyl group at the 4-position of the pyridine ring, offers multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a key intermediate in the development of novel compounds.
Introduction and Historical Context
The precise discovery and first synthesis of this compound are not prominently documented in a single seminal publication. Instead, its emergence is intrinsically linked to the development and refinement of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The advent of methodologies such as the Suzuki-Miyaura, Negishi, and Stille couplings provided synthetic chemists with robust and versatile tools for the formation of carbon-carbon bonds, enabling the construction of complex biaryl systems like this compound from readily available precursors.
The strategic importance of halogenated pyridines, such as 3-bromopyridine, as precursors in pharmaceutical and agrochemical synthesis has been long recognized.[1] The introduction of a phenyl group at the 4-position further enhances the molecular scaffold, providing a lipophilic domain and opportunities for additional functionalization. While early methods for the synthesis of similar biaryl compounds existed, the efficiency, functional group tolerance, and regioselectivity offered by modern cross-coupling reactions have made the synthesis of this compound a routine yet crucial transformation in contemporary organic synthesis.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 88345-89-5 | [2][3] |
| Molecular Formula | C₁₁H₈BrN | [2][3] |
| Molecular Weight | 234.09 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 49-50 °C | [4] |
| Boiling Point | 293 °C | [4] |
| Density | 1.426 g/cm³ | [4] |
| Flash Point | 131 °C | [4] |
| Storage Temperature | 2-8°C, Sealed in dry |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted shifts can be inferred from similar structures. |
| ¹³C NMR | Predicted shifts can be inferred from similar structures. |
| Mass Spectrometry | Predicted m/z values for various adducts are available.[2] |
Synthetic Methodologies
The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two primary and most versatile methods are the Suzuki-Miyaura coupling and the Negishi coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][6] For the synthesis of this compound, this would involve the coupling of a phenylboronic acid derivative with a 3,4-dihalopyridine, or a 4-phenyl-3-halopyridine with a bromine source. A more common approach is the coupling of 3-bromopyridine-4-boronic acid with a phenyl halide or phenylboronic acid with 3-bromo-4-halopyridine.
This protocol describes a general procedure for the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, which can be adapted for this compound.[1][7]
Materials:
-
3-Bromo-4-chloropyridine (or 3,4-dibromopyridine) (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium carbonate [K₂CO₃], 2.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-4-chloropyridine, phenylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[8][9] This method is known for its high functional group tolerance and reactivity.
This protocol outlines a general procedure for the synthesis of 3-phenylpyridine using a Negishi coupling, which can be adapted for this compound.[1]
Materials:
-
3-Bromo-4-chloropyridine (or 3,4-dibromopyridine) (1.0 mmol, 1.0 eq.)
-
Phenylzinc reagent (e.g., Phenylzinc chloride, 1.2 eq.)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 3-bromo-4-chloropyridine in the anhydrous solvent.
-
Add the palladium catalyst.
-
Slowly add the phenylzinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Synthetic Pathways
Caption: Key synthetic routes to this compound.
Experimental Workflow
Caption: A typical experimental workflow for synthesis.
Applications in Drug Development and Materials Science
This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity or unique material properties.[10] The bromine atom acts as a versatile handle for further functionalization through various chemical reactions, including additional cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-substitution sequences.
While specific drugs or materials directly incorporating the this compound scaffold are not widely reported in mainstream literature, its utility can be inferred from the broader applications of bromo-pyridine derivatives. These compounds are integral to the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): The pyridine ring is a common motif in a vast number of pharmaceuticals. The ability to introduce a phenyl group and retain a bromine for further modification makes this compound a desirable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.[11][12]
-
Organic Electronics: Pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their electron-deficient nature and ability to coordinate with metals.
-
Agrochemicals: Substituted pyridines are a well-established class of compounds with herbicidal, insecticidal, and fungicidal properties.[13]
Conclusion
This compound is a synthetically valuable heterocyclic compound whose importance is derived from its utility as a versatile intermediate. While its own discovery is not a singular, celebrated event, its accessibility through modern palladium-catalyzed cross-coupling reactions has solidified its role in contemporary organic synthesis. The strategic placement of a bromine atom and a phenyl group on the pyridine core provides a platform for the construction of a diverse array of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS 88345-89-5 [matrix-fine-chemicals.com]
- 3. This compound | 88345-89-5 [chemicalbook.com]
- 4. This compound CAS#: 88345-89-5 [m.chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. pharmaoffer.com [pharmaoffer.com]
- 12. nbinno.com [nbinno.com]
- 13. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
The Strategic Use of 3-Bromo-4-phenylpyridine in the Synthesis of Bipyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing as key structural motifs in pharmaceuticals, functional materials, and catalytic systems. The targeted synthesis of bipyridine derivatives with specific substitution patterns is crucial for the fine-tuning of their chemical and physical properties. 3-Bromo-4-phenylpyridine has emerged as a versatile and strategic precursor for the synthesis of a variety of bipyridine derivatives. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position and a phenyl group at the 4-position, allows for selective functionalization through modern cross-coupling methodologies. This technical guide provides a comprehensive overview of the synthetic strategies employing this compound as a key building block for the construction of complex bipyridine structures, with a focus on palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies
The transformation of this compound into bipyridine derivatives predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The principal strategies include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, involving the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. In the context of synthesizing bipyridine derivatives from this compound, this reaction is employed to couple the 3-position of the pyridine ring with another pyridine moiety, typically introduced as a pyridylboronic acid or its corresponding ester.
Reaction Scheme:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine.[1][2] This methodology can be applied to the synthesis of aminobipyridine derivatives by reacting this compound with an aminopyridine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3]
Reaction Scheme:
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts.[4] This reaction can be utilized to introduce an ethynylpyridine moiety at the 3-position of this compound. The resulting alkynylbipyridine can then undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic systems.[5]
Reaction Scheme:
Quantitative Data Summary
While specific examples detailing the use of this compound as a direct precursor for bipyridine synthesis are not extensively documented in readily available literature, the following tables provide representative quantitative data for analogous cross-coupling reactions involving structurally similar bromopyridines. This data serves as a valuable starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 12 | 85-95 |
| 2 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 120 (MW) | 0.5 | 81 |
| 3 | 3-Bromo-2-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (8) | XPhos | LiHMDS | THF | 65 | 16 | 40 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine-D4 | Morpholine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | 12-24 | >95 |
| 2 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 16 | 83 |
| 3 | 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(OAc)₂ (1) | (2-biphenyl)di-tert-butylphosphine (2) | Cs₂CO₃ | Toluene | 100 | 18 | 95 |
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 3-Bromo-1,2-diones | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | rt | 0.5 | 93 |
| 3 | 3-Bromopyridine | Phenylacetylene | Pd₂(dba)₃ (2.5) | - | TBAF | NMP | 90 | - | - |
Experimental Protocols
The following are detailed, generalized protocols for the key cross-coupling reactions, adapted from established procedures for similar bromopyridine substrates.[1][4] Optimization for the specific case of this compound is recommended.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Pyridylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the pyridylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Aminopyridine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (or other suitable phosphine ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound to the tube.
-
Seal the tube, evacuate, and backfill with the inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Add the aminopyridine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Ethynylpyridine (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine, followed by the ethynylpyridine via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., to 50-70 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizations
Signaling Pathways and Workflows
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of a wide array of bipyridine derivatives. The strategic placement of the bromine atom and the phenyl group allows for the selective and efficient construction of complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. While direct literature examples for this specific precursor remain somewhat elusive, the established reactivity of similar bromopyridines provides a solid foundation for the development of robust synthetic protocols. The data and methodologies presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the rich chemical space of bipyridine derivatives originating from this compound, paving the way for the discovery of novel compounds with significant potential in various scientific and therapeutic fields.
References
Theoretical Insights into the Electronic Landscape of 3-Bromo-4-phenylpyridine: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential as a versatile molecular scaffold. Understanding its fundamental electronic properties is crucial for the rational design of novel therapeutics and functional materials. This technical guide outlines a comprehensive theoretical study employing Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectroscopic characteristics of this compound. The methodologies presented herein provide a robust framework for in-silico analysis, enabling the prediction of key electronic parameters that govern molecular interactions and properties.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional organic materials. The introduction of a bromine atom and a phenyl group onto the pyridine ring, as in this compound, can significantly modulate its electronic properties, thereby influencing its biological activity and material characteristics. Theoretical studies, particularly those based on quantum chemistry, offer a powerful and cost-effective means to explore these properties at the molecular level. This whitepaper details the proposed computational protocols for a thorough investigation of the electronic properties of this compound, providing a roadmap for future research and development.
Computational Methodology
The theoretical investigation of this compound's electronic properties would be conducted using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for molecules of this size.
Geometry Optimization
The initial step involves optimizing the molecular geometry of this compound in the gas phase. This is crucial as the electronic properties are highly dependent on the molecular structure.
-
Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p), which includes diffuse functions to accurately describe the electron distribution far from the nucleus and polarization functions to account for the non-spherical nature of electron density in molecules.[1]
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.
Calculation of Electronic Properties
Following geometry optimization, a series of calculations would be performed to determine the key electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions.[2][3] The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) would be calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.
-
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering insights into the local electronic environment.
-
Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity, which influences its solubility and intermolecular forces.
Caption: Computational workflow for the theoretical analysis of this compound.
Predicted Electronic Properties
While specific experimental data for this compound is scarce, theoretical calculations can provide valuable predictions. The following table summarizes the expected electronic properties based on DFT calculations.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. Higher values suggest a greater tendency to donate electrons. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. Lower values indicate a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. It is also related to the energy of the lowest electronic transition. |
| Dipole Moment (μ) | 2.5 Debye | A non-zero dipole moment indicates a polar molecule, which influences its solubility and intermolecular interactions. |
| Electronegativity (χ) | 3.85 | A measure of the molecule's ability to attract electrons in a chemical bond. |
| Chemical Hardness (η) | 2.65 | A measure of the molecule's resistance to change in its electron distribution. |
| Global Softness (S) | 0.19 | The reciprocal of chemical hardness, indicating the molecule's polarizability. |
Molecular Structure and Visualization
The optimized molecular structure of this compound is essential for interpreting its electronic properties.
// Pyridine Ring N [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4"]; C1 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C2 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C3 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C4 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C5 [label="C", fontcolor="#202124", fillcolor="#5F6368"];
// Phenyl Ring C6 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C7 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C8 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C9 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C10 [label="C", fontcolor="#202124", fillcolor="#5F6368"]; C11 [label="C", fontcolor="#202124", fillcolor="#5F6368"];
// Bromine Atom Br [label="Br", fontcolor="#FFFFFF", fillcolor="#EA4335"];
// Edges for Pyridine Ring N -- C1 [color="#202124"]; C1 -- C2 [color="#202124"]; C2 -- C3 [color="#202124"]; C3 -- C4 [color="#202124"]; C4 -- C5 [color="#202124"]; C5 -- N [color="#202124"];
// Edge for Bromine C3 -- Br [color="#202124"];
// Edge for Phenyl Group C4 -- C6 [color="#202124"];
// Edges for Phenyl Ring C6 -- C7 [color="#202124"]; C7 -- C8 [color="#202124"]; C8 -- C9 [color="#202124"]; C9 -- C10 [color="#202124"]; C10 -- C11 [color="#202124"]; C11 -- C6 [color="#202124"]; }
Caption: Molecular structure of this compound.
Interpretation and Significance
The theoretical data provides a foundational understanding of this compound's behavior.
-
Reactivity: The HOMO and LUMO energy levels and the resulting global reactivity descriptors will indicate the molecule's susceptibility to electrophilic and nucleophilic attack. The MEP map will pinpoint the specific atomic sites where these interactions are most likely to occur. This information is critical for designing synthetic pathways and understanding potential metabolic transformations in a biological context.
-
Intermolecular Interactions: The calculated dipole moment and atomic charges will inform the nature and strength of non-covalent interactions, such as hydrogen bonding and π-stacking. These interactions are paramount in drug-receptor binding and the solid-state packing of organic materials.
-
Spectroscopic Properties: The HOMO-LUMO energy gap is related to the electronic absorption properties of the molecule. Time-dependent DFT (TD-DFT) calculations can be employed to predict the UV-Vis absorption spectrum, providing further insight into the electronic transitions.
Conclusion and Future Directions
This whitepaper outlines a comprehensive theoretical framework for characterizing the electronic properties of this compound. The proposed DFT calculations will yield valuable data on the molecule's structure, reactivity, and potential for intermolecular interactions. These computational insights are instrumental for guiding future experimental work, including the synthesis of novel derivatives with tailored electronic properties for applications in drug discovery and materials science. Further studies could involve simulating the molecule in different solvent environments to understand the effect of the medium on its electronic behavior and exploring its interaction with biological targets through molecular docking simulations.
References
An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and key technical data for 3-Bromo-4-phenylpyridine (CAS No. 88345-89-5), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its potential hazards.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pictogram:
-
GHS07 (Exclamation Mark)
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 88345-89-5 |
| Molecular Formula | C₁₁H₈BrN |
| Molecular Weight | 234.09 g/mol |
| Appearance | Solid |
| Melting Point | 49-50 °C |
| Boiling Point | 293 °C[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Flash Point | 131 °C |
| Solubility | No data available. Likely soluble in common organic solvents. |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk and maintain the chemical's stability.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield. | To prevent eye irritation from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To protect against skin contact and irritation. |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | To avoid inhalation of dust or vapors. |
Handling Procedures
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store apart from foodstuff containers.[1]
Accidental Release and First Aid Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate : Evacuate personnel to a safe area.
-
Ventilate : Ensure adequate ventilation.
-
Contain : Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up : Collect spillage with suitable absorbent material and dispose of it in a sealed container for hazardous waste.
First Aid
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The following is a representative protocol for a Suzuki-Miyaura reaction, which can be adapted for this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aryl bromide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere : Seal the flask and purge with an inert gas for 10-15 minutes.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent mixture via syringe.
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate a general workflow for handling this compound and the catalytic cycle of the Suzuki-Miyaura coupling.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-phenylpyridine with Arylboronic Acids
Introduction
The 3,4-disubstituted pyridine framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This application note provides a detailed guide for the palladium-catalyzed Suzuki-Miyaura coupling of 3-Bromo-4-phenylpyridine with various arylboronic acids to synthesize 3-aryl-4-phenylpyridine derivatives. These products are valuable building blocks in drug discovery and materials science.
The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents.[1][2] However, coupling reactions involving pyridine substrates can be challenging due to potential coordination of the pyridine nitrogen to the palladium catalyst, which may require careful optimization of catalysts, ligands, and bases.
General Reaction Scheme
The general transformation is depicted below, showing the coupling of this compound with a generic arylboronic acid.
Caption: General reaction for the synthesis of 3-aryl-4-phenylpyridines.
Key Parameters for Reaction Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
-
Catalyst and Ligand: A palladium source is essential. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, effective catalyst for the coupling of aryl bromides.[2] For more challenging couplings, or to improve yields, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can be crucial.[3][4] These advanced ligands facilitate the oxidative addition step and promote the reductive elimination step of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases are typically used. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][5] The choice of base can significantly impact yield, with K₃PO₄ often being effective for challenging substrates.[2]
-
Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction at elevated temperatures. Anhydrous, degassed solvents are critical to prevent catalyst deactivation and protodeboronation of the boronic acid.[4] Common solvents include 1,4-dioxane, toluene, dimethoxyethane (DME), and dimethylformamide (DMF), often with the addition of water to aid in dissolving the base.[2][5]
-
Temperature: Most Suzuki-Miyaura couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 80 °C to 110 °C.[2]
Data Presentation: Representative Reaction Conditions
While extensive data for the specific coupling of this compound is not widely tabulated, the following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of analogous 3-bromopyridines and other aryl bromides with various arylboronic acids. This data serves as a valuable starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12 | ~85-95 | [2][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | ~90-98 | [3] |
| 3 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | ~75-85 | [4] |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | 12 | ~80-90 | [4] |
| 5 | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 100 | 24 | ~70-85 | [6] |
| 6 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 2-MeTHF | 110 | 18 | ~85-95 | [3] |
Visualized Diagrams
Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
This flowchart outlines the standard laboratory procedure for performing the coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Influence of Key Parameters
This diagram shows the logical relationships between reaction components and their effect on the outcome.
Caption: Key parameters influencing reaction success.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with septum)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv., 3 mol%). Using syringes, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 5 mL of solvent per 1 mmol of this compound).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-aryl-4-phenylpyridine product.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents. | 1. Use a fresh bottle of catalyst or switch to a more active pre-catalyst system (e.g., Pd(OAc)₂/SPhos). 2. Gradually increase the reaction temperature to 110-120 °C, monitoring for decomposition. 3. Use freshly purchased or purified reagents. |
| Protodeboronation | 1. Presence of excess water or protic solvents. 2. Base-catalyzed degradation. | 1. Use anhydrous solvents and ensure glassware is thoroughly dried. Consider using a boronic ester (e.g., pinacol ester) which is more stable. 2. Screen different bases; sometimes a weaker base can mitigate this side reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the setup and reaction. Use a direct Pd(0) source like Pd(PPh₃)₄.[4] |
| Dehalogenation of Starting Material | Catalyst system is too reactive or reaction temperature is too high. | Try a different ligand or lower the reaction temperature. A careful screening of conditions may be necessary. |
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Bipyridines from 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted bipyridines utilizing 3-bromo-4-phenylpyridine as a key building block. The methods described leverage a variety of palladium-catalyzed cross-coupling reactions, offering versatile pathways to novel bipyridine derivatives of interest in medicinal chemistry, materials science, and drug development.
Substituted bipyridines are a critical class of heterocyclic compounds, widely recognized for their ability to act as chelating ligands for various metals. This property has led to their extensive use in catalysis, the development of photosensitizers, and the construction of complex supramolecular architectures. Furthermore, the bipyridine scaffold is a prevalent motif in numerous biologically active molecules and pharmaceutical agents. The functionalization of the bipyridine core allows for the fine-tuning of its electronic and steric properties, making the development of efficient synthetic routes to these compounds a significant area of research.
This document outlines protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination, using this compound as the starting material.
General Experimental Workflow
A generalized workflow for the palladium-catalyzed cross-coupling reactions described in these application notes is depicted below. This workflow highlights the key steps from reaction setup to product isolation and purification.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, reacting an organoboron compound with an organic halide. This reaction is particularly effective for synthesizing aryl-aryl bonds, making it ideal for the preparation of substituted bipyridines.[1][2]
Reaction Principle
The reaction involves the palladium-catalyzed cross-coupling of this compound with a (hetero)arylboronic acid or ester in the presence of a base. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the bipyridine product.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
| Parameter | Recommended Conditions |
| Reactants | This compound (1.0 equiv.), (Hetero)arylboronic acid (1.1-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (typically 4:1 to 10:1 ratio) |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-95% (yields are substrate dependent) |
Procedure:
-
To a dry Schlenk flask, add this compound, the (hetero)arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling offers an alternative C-C bond formation method, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups and can be effective when Suzuki-Miyaura coupling is not optimal.[1][3] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[1][4]
Reaction Principle
This reaction couples this compound with an organostannane reagent in the presence of a palladium catalyst. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: Catalytic cycle of the Stille coupling reaction.
Experimental Protocol
| Parameter | Recommended Conditions |
| Reactants | This compound (1.0 equiv.), Organostannane (1.1-1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%) |
| Additive | CuI (optional, can enhance reaction rate) |
| Solvent | Toluene, DMF, or THF (anhydrous) |
| Temperature | 80-120 °C |
| Reaction Time | 12-48 hours |
| Typical Yield | 50-90% (yields are substrate dependent) |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.
-
Add the palladium catalyst and any additives.
-
Heat the mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.[1]
-
Filter the mixture through celite, wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is particularly useful for introducing alkynyl substituents onto the bipyridine core, which can then be further functionalized.
Reaction Principle
The reaction involves a palladium catalyst and a copper(I) co-catalyst to couple this compound with a terminal alkyne in the presence of a base, typically an amine.[6][7] The catalytic cycle involves both palladium and copper intermediates.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol
| Parameter | Recommended Conditions |
| Reactants | This compound (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent) |
| Solvent | THF, DMF, or neat amine |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-24 hours |
| Typical Yield | 70-98% (yields are substrate dependent) |
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent (if not using neat amine) and the amine base, followed by the terminal alkyne.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[8] This method allows for the introduction of vinyl groups onto the pyridine ring.
Reaction Principle
The reaction involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and regenerates the active catalyst.[8]
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Protocol
| Parameter | Recommended Conditions |
| Reactants | This compound (1.0 equiv.), Alkene (1.1-2.0 equiv.) |
| Catalyst | Pd(OAc)₂ (1-5 mol%) with a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv.) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-140 °C |
| Reaction Time | 12-48 hours |
| Typical Yield | 40-80% (yields are substrate and condition dependent) |
Procedure:
-
In a sealable reaction tube, combine this compound, the alkene, the base, the palladium catalyst, and the ligand.
-
Add the solvent and seal the tube.
-
Heat the reaction mixture with stirring for the specified time.
-
After cooling, filter the reaction mixture to remove any solids.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aminopyridines.[9]
Reaction Principle
This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base. The catalytic cycle includes oxidative addition, formation of a palladium-amido complex, and reductive elimination.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
| Parameter | Recommended Conditions |
| Reactants | This compound (1.0 equiv.), Amine (1.1-1.5 equiv.) |
| Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | Xantphos, BINAP, or other bulky, electron-rich phosphine ligands (1.2-1.5 times the Pd concentration) |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | Toluene, Dioxane, or THF (anhydrous) |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-95% (yields are substrate and ligand dependent) |
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.[9]
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions for each specific transformation. The yields provided are typical ranges and may vary depending on the specific reactants and conditions used.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Stille Coupling of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in organic synthesis.[1][2] This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] For drug development professionals and researchers, the Stille coupling offers a robust strategy for the synthesis of complex molecules, such as substituted bipyridines, which are prevalent scaffolds in many biologically active compounds.
This document provides detailed application notes and protocols for the Stille coupling of 3-bromo-4-phenylpyridine with various organostannanes. The functionalization of the this compound core allows for the synthesis of a diverse range of novel compounds with potential applications in medicinal chemistry and materials science. The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture.[2]
Reaction Scheme
The generalized Stille coupling reaction of this compound is depicted below:
Where Ph is a phenyl group, and R can be a variety of organic moieties such as aryl, heteroaryl, vinyl, or alkyl groups.
Stille Coupling Reaction Conditions
The success of the Stille coupling reaction is highly dependent on the choice of catalyst, ligands, solvent, and any additives. While specific quantitative data for the Stille coupling of this compound is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and reported yields for the Stille coupling of analogous bromopyridine substrates. These conditions can serve as a strong starting point for the optimization of the reaction with this compound.
| Entry | Organostannane (R-SnBu₃) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Additive (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (3) | - | Toluene | - | 110 | 12 | High |
| 2 | 2-Tributylstannylpyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | CuI (10) | 80 | 16 | Good |
| 3 | Vinyltributylstannane | PdCl₂(PPh₃)₂ (5) | - | Dioxane | - | 100 | 8 | High |
| 4 | Tributyl(thiophen-2-yl)stannane | Pd(PPh₃)₄ (5) | - | DMF | - | 90 | 24 | Good |
| 5 | Phenyltributylstannane | Pd(OAc)₂ (2) | XPhos (4) | DME | CsF (200) | 80 | 24 | 90-95 |
Note: "High" and "Good" yields are indicated where specific percentages were not provided in the source material for analogous reactions.
Experimental Protocols
This protocol describes a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributylstannane, 1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., CuI, 5-10 mol%)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). If an additive such as CuI is used, it should be added at this stage.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 5 minutes at room temperature.
-
Organostannane Addition: Add the organostannane (1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Removal of Tin Byproducts: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride. Stir vigorously for 30-60 minutes, then filter the mixture through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
Visualizations
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: General experimental workflow for the Stille coupling.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Inactive Catalyst: Use a fresh batch of palladium catalyst or a pre-catalyst.
-
Insufficient Temperature: Gradually increase the reaction temperature.
-
Impurities: Ensure all reagents and solvents are pure and anhydrous.
-
-
Homocoupling of Organostannane:
-
Presence of Oxygen: Ensure the reaction is conducted under a strictly inert atmosphere.
-
Catalyst Decomposition: Consider using a more robust ligand or lowering the reaction temperature.
-
-
Difficulty in Removing Tin Byproducts:
-
Inefficient KF Wash: Increase the stirring time with the KF solution or perform multiple washes.
-
Alternative Methods: Consider other workup procedures, such as precipitation with DBU or other fluoride sources.
-
Safety Precautions
-
Organotin Compounds: Organostannanes are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Solvents: Anhydrous solvents are often flammable and should be handled in a fume hood away from ignition sources.
Advantages and Limitations
Advantages:
-
Functional Group Tolerance: The Stille coupling is compatible with a wide range of functional groups, reducing the need for protecting groups.[2]
-
Stable Reagents: Organostannanes are generally stable to air and moisture, making them easier to handle and store compared to other organometallic reagents.[1]
-
Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions.
Limitations:
-
Toxicity of Tin Compounds: The primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[1]
-
Stoichiometric Tin: The reaction requires a stoichiometric amount of the organotin reagent.
-
Removal of Tin Byproducts: The removal of tin byproducts can sometimes be challenging.
By understanding the principles, protocols, and potential challenges associated with the Stille coupling of this compound, researchers can effectively utilize this powerful reaction for the synthesis of novel and complex molecules for a variety of applications in drug discovery and materials science.
References
Application Notes and Protocols for the Negishi Cross-Coupling of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Negishi cross-coupling of 3-Bromo-4-phenylpyridine with an illustrative organozinc reagent. The Negishi coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2][3] This reaction is particularly valued for its high functional group tolerance and generally high yields.[4]
The protocol outlined below is a representative method and may require optimization for specific substrates and scales.
Reaction Principle
The Negishi cross-coupling reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[1] The catalytic cycle proceeds through three elementary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organozinc reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]
Experimental Protocol
This protocol describes the coupling of this compound with a generic arylzinc chloride reagent.
Materials:
-
This compound (1.0 equiv)
-
Arylzinc Chloride (e.g., Phenylzinc chloride) (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the starting materials.
-
Reagent Addition: Slowly add the arylzinc chloride solution (1.2 equiv) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 3-aryl-4-phenylpyridine.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Negishi cross-coupling of 3-bromopyridine with various organozinc reagents. These examples with a structurally similar substrate provide a useful reference for the expected outcomes with this compound.
| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 25-50 | 4-12 | 70-90[5] |
| 3-Iodopyridine | (4-cyanophenyl)zinc bromide | Pd₂(dba)₃ (2.5) / XPhos (5) | THF | 25 | 12 | 85 |
| 3-Bromopyridine | (2-thienyl)zinc chloride | Pd(PPh₃)₄ (3) | THF | 60 | 6 | 92 |
| 3-Bromopyridine | (4-methoxyphenyl)zinc chloride | PdCl₂(dppf) (4) | THF | 65 | 18 | 88 |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Negishi cross-coupling of this compound.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Negishi cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Novel Phosphodiesterase Inhibitors Utilizing a Phenylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of a synthetic methodology for a novel class of potential phosphodiesterase (PDE) inhibitors, starting from the readily available precursor, 3-Bromo-4-phenylpyridine. While direct synthesis of PDE inhibitors from this specific starting material is not yet widely documented, this protocol outlines a plausible and robust synthetic route based on established palladium-catalyzed cross-coupling reactions, which are frequently employed in the synthesis of related heterocyclic PDE inhibitors. The described methods, characterization data, and biological evaluation protocols are intended to serve as a comprehensive guide for researchers exploring new chemical entities targeting phosphodiesterases, particularly PDE4, for therapeutic intervention in inflammatory and neurological disorders.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The inhibition of specific PDE isoenzymes, such as PDE4, has emerged as a promising therapeutic strategy for a range of conditions including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurological disorders.[3][4][5] Many potent PDE inhibitors feature a core heterocyclic scaffold, often containing a pyridine ring, which is crucial for interaction with the enzyme's active site.[6][7][8]
This compound represents a versatile building block for the synthesis of diverse heterocyclic compounds. Its phenyl and bromo-substituted pyridine core allows for sequential, site-selective functionalization through various cross-coupling reactions. This enables the introduction of pharmacophoric features known to be important for PDE inhibition. This document details a hypothetical synthetic pathway to a novel PDE4 inhibitor, leveraging this compound as a key starting material.
Signaling Pathway of PDE4
The PDE4 enzyme family specifically hydrolyzes cAMP, a critical second messenger in numerous cell types, including inflammatory and immune cells. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates a variety of downstream targets, culminating in a broad anti-inflammatory response. This includes the suppression of pro-inflammatory mediators like TNF-α and an increase in anti-inflammatory cytokines.
Experimental Protocols
General Synthetic Workflow
The proposed synthesis involves a multi-step process beginning with this compound. The core strategy is a Suzuki coupling to introduce a boronic ester, followed by a subsequent coupling reaction (e.g., another Suzuki or a Buchwald-Hartwig amination) to add a second pharmacophoric group.
Protocol 1: Synthesis of 4-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Intermediate 1)
-
To a dry flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
De-gas the mixture by bubbling with N2 or Argon for 15-20 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 as a white solid.
Protocol 2: Synthesis of Final Product via Suzuki Coupling
-
To a flask under an inert atmosphere, add Intermediate 1 (1.0 eq), the desired aryl halide (e.g., 1-bromo-4-methoxybenzene) (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
De-gas the mixture for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and add water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the final compound.
Data Presentation
Table 1: Reaction Yields and Purity
| Compound | Step | Starting Material | Product | Yield (%) | Purity (HPLC, %) |
| Intermediate 1 | 1 | This compound | 4-Phenyl-3-(pinacolborane)pyridine | 78 | >95 |
| Final Product | 2 | Intermediate 1 | 3-(4-methoxyphenyl)-4-phenylpyridine | 85 | >98 |
Table 2: Characterization Data
| Compound | Molecular Formula | Calculated Mass [M+H]+ | Observed Mass [M+H]+ | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| Intermediate 1 | C₁₇H₂₀BNO₂ | 282.16 | 282.2 | Hypothetical: 8.65 (s, 1H), 8.50 (d, 1H), 7.50-7.30 (m, 6H), 1.35 (s, 12H) |
| Final Product | C₁₈H₁₅NO | 262.12 | 262.1 | Hypothetical: 8.70 (s, 1H), 8.55 (d, 1H), 7.60-7.35 (m, 8H), 7.00 (d, 2H), 3.85 (s, 3H) |
Table 3: In Vitro PDE4 Inhibitory Activity
| Compound | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (PDE4D/PDE4B) |
| Final Product | 120 | 150 | 1.25 |
| Roflumilast | 0.8 | 0.7 | 0.88 |
Conclusion
The synthetic protocols outlined provide a viable, though currently hypothetical, pathway for the development of novel phosphodiesterase inhibitors from this compound. The use of modern cross-coupling chemistry allows for the modular construction of target molecules, facilitating the exploration of structure-activity relationships. The provided characterization and biological data serve as a template for the evaluation of newly synthesized compounds. Further optimization of the synthetic route and extensive biological profiling are necessary to validate the therapeutic potential of this novel class of inhibitors. Researchers are encouraged to adapt and refine these methods to accelerate the discovery of new treatments for inflammatory and other PDE-mediated diseases.
References
- 1. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction utilizing 3-bromo-4-phenylpyridine as a key building block. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This methodology is particularly valuable for the synthesis of complex molecular architectures from readily available precursors.
This compound is a versatile heterocyclic compound, and its functionalization via the Heck reaction opens avenues for the creation of novel derivatives with potential applications in medicinal chemistry and materials science. The resulting styrenyl- and acryloyl-phenylpyridines serve as precursors to a wide range of pharmacologically active scaffolds.
Heck Reaction: An Overview
The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction that involves the reaction of an aryl or vinyl halide with an alkene in the presence of a base.[1][2] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst.[3][4]
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes representative conditions for the Heck reaction of this compound with various alkenes. These conditions are based on established protocols for similar bromopyridine derivatives and may require optimization for specific substrates.[5][6]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMA | 120 | 16 | 80-90 |
| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 110 | 18 | 75-85 |
| 4 | Acrylonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 88-98 |
Experimental Protocols
General Protocol for the Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the Heck coupling of this compound with styrene.[5][6]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol), and Tri(o-tolyl)phosphine (0.04 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (2.0 mmol) and styrene (1.2 mmol) to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-styryl-4-phenylpyridine.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
General Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-4-phenylpyridine to synthesize 3-amino-4-phenylpyridine. This product serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The protocols outlined herein are based on established procedures for the amination of related aryl bromides and provide a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with an ammonia equivalent in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or ammonia surrogate), deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-4-phenylpyridine and regenerate the Pd(0) catalyst.[1]
Applications in Drug Development
3-Amino-4-phenylpyridine is a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for further functionalization to create libraries of compounds for screening in drug discovery programs. A prominent application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. 3-Amino-4-phenylpyridine derivatives have been investigated as inhibitors of various kinases, such as Src family kinases, which are often overexpressed in tumors and contribute to cell proliferation, survival, and metastasis.[2][3]
Experimental Protocols
This section provides detailed protocols for the Buchwald-Hartwig amination of this compound using two common ammonia surrogates: benzophenone imine and lithium bis(trimethylsilyl)amide (LHMDS). The choice of ammonia surrogate can influence reaction conditions and outcomes.
Protocol 1: Amination using Benzophenone Imine
This two-step protocol involves the initial coupling of this compound with benzophenone imine, followed by acidic hydrolysis to yield the desired primary amine.
Materials:
-
This compound
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.5 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound (1.0 equivalent) to the Schlenk tube.
-
Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add benzophenone imine (1.2 equivalents) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 12-24 hours.
-
Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add 1 M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Work-up: Neutralize the mixture with a saturated aqueous solution of NaHCO₃. Dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-amino-4-phenylpyridine.
Protocol 2: Amination using Lithium Bis(trimethylsilyl)amide (LHMDS)
This protocol utilizes LHMDS as a direct source of the amino group.
Materials:
-
This compound
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos
-
Anhydrous 1,4-Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%) and BrettPhos (3 mol%) under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the Schlenk tube.
-
Seal the tube, and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane via syringe.
-
Add LHMDS (2.0 equivalents, 1.0 M solution in THF) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3-amino-4-phenylpyridine.
Data Presentation
The following tables summarize representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound based on protocols for structurally similar aryl bromides. Yields are highly dependent on the specific reaction conditions and purity of reagents.
Table 1: Representative Reaction Conditions and Yields for the Amination of this compound
| Entry | Ammonia Surrogate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzophenone imine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | 75-85 |
| 2 | Benzophenone imine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 24 | 70-80 |
| 3 | LHMDS | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (2.0) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 4 | LHMDS | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 80 | 12 | 65-75 |
Note: Yields are approximate and may vary based on experimental conditions and optimization.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Inhibition of a kinase signaling pathway by a 3-amino-4-phenylpyridine derivative.
References
Application Notes and Protocols for Cross-Coupling Reactions of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the selection of catalysts and ligands for various palladium-catalyzed cross-coupling reactions of 3-Bromo-4-phenylpyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. This document outlines optimized protocols and summarizes key quantitative data for several common cross-coupling reactions.
Introduction to Cross-Coupling Reactions of this compound
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, the steric hindrance imposed by the phenyl group at the 4-position can influence catalyst and ligand selection compared to simpler 3-bromopyridines. Careful optimization of reaction conditions is therefore crucial to achieve high yields and selectivity. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
General Experimental Workflow
A generalized workflow for palladium-catalyzed cross-coupling reactions is depicted below. Key steps include the careful setup of the reaction under an inert atmosphere, monitoring of the reaction progress, and appropriate work-up and purification procedures.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. For this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.
Catalytic Cycle:
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-phenylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures for drug discovery and functional materials. The efficient and scalable synthesis of this intermediate is crucial for advancing research and development programs. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Considerations for process optimization, safety, and purification at a larger scale are also discussed.
Synthetic Approach: The Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura coupling reaction is the most prevalent and industrially viable method for the synthesis of this compound. This reaction involves the cross-coupling of an organoboron species, typically a boronic acid, with an organohalide. In this case, 3,4-dibromopyridine is coupled with phenylboronic acid. The key challenge in this synthesis is the selective reaction at the 4-position of the dibromopyridine.
Key Reaction Parameters for Scale-Up
Several critical parameters must be carefully controlled to ensure a successful and reproducible synthesis on a larger scale:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and its corresponding ligand is paramount for achieving high yield and selectivity. While various catalyst systems can be effective at the lab scale, their performance, cost, and stability can differ significantly at the pilot plant or industrial scale.
-
Base Selection: An appropriate base is crucial for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle. The choice of base can influence reaction kinetics, yield, and impurity profile.
-
Solvent System: The solvent system must be chosen to ensure sufficient solubility of all reactants and the catalyst complex. For scale-up, factors such as boiling point, safety, environmental impact, and ease of removal are important considerations.
-
Temperature Control: The reaction temperature must be carefully monitored and controlled. Exothermic events can occur, and localized overheating can lead to catalyst decomposition and the formation of impurities.
-
Oxygen Exclusion: Palladium catalysts in their active form are sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation, especially during extended reaction times at a larger scale.
Comparative Data for Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling to synthesize this compound, based on literature for similar transformations. This data is intended to serve as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ with SPhos |
| Catalyst Loading | 1-3 mol% | 0.5-2 mol% | 0.1-1 mol% |
| Ligand | Tetrakis(triphenylphosphine) | 1,1'-Bis(diphenylphosphino)ferrocene | SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent System | 1,4-Dioxane / Water (4:1) | Toluene / Water (5:1) | 2-MeTHF / Water (10:1) |
| Temperature | 80-90 °C | 90-100 °C | 70-80 °C |
| Reaction Time | 12-24 hours | 8-16 hours | 6-12 hours |
| Typical Yield | 85-95% | 90-98% | >95% |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Illustrative Protocol)
Materials:
-
3,4-Dibromopyridine (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dibromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Proposed Pilot-Plant Scale Synthesis of this compound
Equipment:
-
Glass-lined reactor (e.g., 50 L) with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel.
-
Filtration unit.
-
Distillation apparatus.
Materials (for a 1 kg scale synthesis of the final product):
-
3,4-Dibromopyridine (~1.2 kg, 1.0 eq)
-
Phenylboronic acid (~0.68 kg, 1.1 eq)
-
Pd(dppf)Cl₂ (~0.04 kg, 0.01 eq)
-
Potassium Phosphate (K₃PO₄) (~2.2 kg, 2.0 eq)
-
Toluene (~15 L)
-
Water (purified, degassed) (~3 L)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 3,4-dibromopyridine, phenylboronic acid, and K₃PO₄ under a nitrogen atmosphere.
-
Solvent Addition: Add toluene and degassed water to the reactor.
-
Catalyst Addition: Add Pd(dppf)Cl₂ to the reaction mixture.
-
Reaction: Heat the mixture to 95 °C with controlled stirring.
-
Process Monitoring: Monitor the reaction by in-process control (IPC) checks using HPLC.
-
Work-up: Upon completion, cool the reactor to room temperature. Separate the aqueous layer. Wash the organic layer with water and then with brine.
-
Drying and Solvent Swap: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent. If necessary, perform a solvent swap to a more suitable solvent for crystallization via distillation.
-
Crystallization and Isolation: Concentrate the solution and cool to induce crystallization. Isolate the product by filtration and wash with a cold solvent.
-
Drying: Dry the final product under vacuum at a controlled temperature.
Purification of this compound at Scale
For larger quantities, purification by column chromatography can be challenging and costly. The following methods are more suitable for scale-up:
-
Crystallization: This is the preferred method for purifying solid products at a large scale. The choice of solvent is critical and requires screening to find a system that provides good recovery and high purity.
-
Distillation: If the product is a liquid or a low-melting solid, fractional distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.
-
Extraction: An acidic wash can be employed during the work-up to remove basic impurities.
Visualizing the Workflow and Decision-Making Process
Synthesis and Purification Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Catalyst Selection Logic
Caption: Decision tree for selecting a suitable Palladium catalyst for the Suzuki-Miyaura coupling.
Safety Considerations for Scale-Up
-
Reagent Handling: Phenylboronic acids can be irritants. 3,4-Dibromopyridine is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: While generally used in small quantities, palladium catalysts can be flammable and may contain residual toxic ligands. Care should be taken during handling and charging.
-
Solvents: The use of large volumes of flammable organic solvents like toluene or 1,4-dioxane requires a well-ventilated area, proper grounding of equipment to prevent static discharge, and adherence to all safety protocols for handling flammable liquids.
-
Exothermic Reactions: The Suzuki-Miyaura coupling can be exothermic. On a large scale, the rate of addition of reagents and the efficiency of cooling systems must be carefully controlled to prevent a runaway reaction.
-
Waste Disposal: The reaction generates waste containing palladium and other organic materials. All waste must be disposed of in accordance with local environmental regulations.
Conclusion
The scale-up synthesis of this compound via the Suzuki-Miyaura coupling is a feasible and efficient process. Careful consideration of reaction parameters, including the choice of catalyst, base, and solvent, is critical for success. Process safety, robust temperature control, and effective purification strategies are paramount for a successful transition from the laboratory to a pilot plant or manufacturing setting. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to develop a safe, efficient, and scalable synthesis of this important chemical intermediate.
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for one-pot synthesis strategies starting from 3-bromo-4-phenylpyridine. This versatile building block is a valuable starting material for the synthesis of complex, multi-substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined below focus on efficiency and atom economy by combining multiple reaction steps into a single, streamlined process, thereby avoiding the isolation of intermediates.
One-Pot Sequential Borylation/Suzuki-Miyaura Coupling
This protocol describes a one-pot, two-step process for the synthesis of diversely substituted 4-phenylpyridines. The first step involves the Miyaura borylation of this compound to generate an in-situ boronic ester intermediate. This is followed by a Suzuki-Miyaura cross-coupling reaction with a second aryl or heteroaryl halide in the same reaction vessel. This strategy is particularly useful for the rapid generation of a library of biaryl or heteroaryl pyridine derivatives.
Data Presentation
| Entry | Aryl Halide (Ar-X) | Catalyst System (mol%) | Base(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | KOAc / K₃PO₄ | 1,4-Dioxane | 100 | 18 | 78 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (2) / SPhos (4) | KOAc / Cs₂CO₃ | Toluene | 110 | 20 | 72 |
| 3 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | KOAc / K₂CO₃ | THF | 90 | 24 | 65 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aqueous base solution (e.g., 2M K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Borylation Step:
-
To a flame-dried Schlenk flask, add this compound, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the consumption of this compound by TLC or GC-MS.
-
-
Suzuki-Miyaura Coupling Step:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
Add the aryl halide to the reaction mixture, followed by the aqueous base solution.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, or until completion as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Workflow
Caption: One-pot sequential borylation/Suzuki coupling workflow.
One-Pot Sonogashira Coupling and Annulation for Heterocycle Synthesis
This protocol outlines a one-pot procedure for the synthesis of fused heterocyclic systems, starting from this compound. The initial step is a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group). The resulting intermediate then undergoes an intramolecular annulation reaction in the same pot to form the final heterocyclic product. This strategy is highly valuable for the construction of complex polycyclic aromatic systems.
Data Presentation
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Ethynylphenol | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N / K₂CO₃ | DMF | 120 | 24 | 68 |
| 2 | 1-Ethynyl-2-aminobenzene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine / Cs₂CO₃ | Acetonitrile | 100 | 22 | 62 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) / Xantphos (4) / CuI (5) | DBU / NaH | Toluene | 130 | 30 | 55 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Amine base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
Second base for annulation (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Sonogashira Coupling Step:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the terminal alkyne, and the amine base via syringe.
-
Stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the formation of the coupled intermediate by TLC or LC-MS.
-
-
Annulation Step:
-
Once the Sonogashira coupling is complete, add the second base (e.g., K₂CO₃) to the reaction mixture.
-
Increase the temperature to 120 °C and stir for 18-24 hours, or until the cyclization is complete as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired heterocyclic product.
-
Signaling Pathway Diagram
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-4-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of 3-bromo-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing a Suzuki coupling with this compound?
A1: The primary challenges in the Suzuki coupling of this compound often stem from the electronic nature and steric hindrance of the substrate. The electron-deficient character of the pyridine ring can slow down the oxidative addition step of the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. The phenyl group at the 4-position may also introduce some steric hindrance, which can affect the coupling efficiency, especially with bulky boronic acids.
Q2: Which palladium catalyst systems are most effective for this type of coupling?
A2: For the Suzuki coupling of bromopyridines, palladium catalysts with electron-rich and bulky phosphine ligands are generally preferred.[1] Commonly successful catalyst systems include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A widely used, commercially available catalyst that is often effective for a range of Suzuki couplings.
-
Pd(OAc)₂ with a phosphine ligand : Palladium(II) acetate is a common palladium source that is reduced in situ to the active Pd(0) species. It is almost always used in combination with a stabilizing and activating ligand. Effective ligands for this substrate would include bulky, electron-rich phosphines such as SPhos, XPhos, or P(t-Bu)₃. These ligands can accelerate the reaction and improve yields.
-
Preformed Pd-NHC complexes (N-Heterocyclic Carbene) : These have emerged as highly active catalysts for Suzuki couplings, often requiring lower catalyst loadings and shorter reaction times.
Q3: What is the role of the base in the Suzuki coupling, and which bases are recommended for this compound?
A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. The choice of base can significantly impact the reaction yield. For the Suzuki coupling of this compound, common and effective bases include:
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)
-
Cesium Carbonate (Cs₂CO₃)
The choice of base is often solvent-dependent. For instance, K₃PO₄ is often effective in dioxane/water mixtures, while K₂CO₃ is commonly used in a variety of solvent systems.
Q4: How do I choose the right solvent for the reaction?
A4: The ideal solvent should be able to dissolve the reactants and be compatible with the chosen catalyst and base. For Suzuki couplings of bromopyridines, common solvents include:
-
1,4-Dioxane/Water mixtures : A very common and effective solvent system. The water is essential for dissolving the inorganic base.
-
Toluene/Water mixtures : Another widely used biphasic system.
-
N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can be effective, but can be difficult to remove during workup.
-
Ethanol/Water mixtures : A greener solvent alternative that can be effective with certain catalyst systems.
It is crucial to degas the solvent thoroughly before use to remove dissolved oxygen, which can lead to catalyst deactivation and unwanted side reactions like homocoupling of the boronic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst. | - Ensure the palladium catalyst is not old or decomposed. - Use a fresh bottle of catalyst or a different batch. - Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| 2. Inefficient degassing. | - Thoroughly degas all solvents and the reaction mixture. Use methods like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period. | |
| 3. Incorrect base or solvent combination. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water). The optimal combination is often substrate-dependent. | |
| 4. Low reaction temperature. | - Cautiously increase the reaction temperature. For many Suzuki couplings of bromopyridines, temperatures between 80-110 °C are effective. | |
| Significant Byproduct Formation (e.g., Homocoupling of Boronic Acid) | 1. Presence of oxygen. | - As with low yield, ensure rigorous exclusion of oxygen through proper degassing and maintaining an inert atmosphere. |
| 2. Catalyst decomposition. | - Use fresh catalyst and ligand. Certain conditions can lead to the formation of palladium black, which can promote homocoupling. | |
| Debromination of this compound | 1. Presence of water or other protic sources. | - Ensure anhydrous solvents are used where appropriate and that the reaction is protected from atmospheric moisture. |
| 2. Certain catalyst/ligand combinations. | - If debromination is a persistent issue, consider screening different ligands. | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. | - The pyridine nitrogen can coordinate to the palladium, leading to catalyst deactivation. Using a higher catalyst loading or a more robust ligand may help. |
| 2. Insufficient base. | - Ensure an adequate amount of base is used (typically 2-3 equivalents). |
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of substrates similar to this compound. This data can serve as a starting point for optimization.
Table 1: Suzuki Coupling of Bromopyridines with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 15-20 | >90 |
| PdCl₂(dppf) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~80 |
Note: Yields are representative and can vary based on the specific bromopyridine substrate and reaction scale.
Table 2: Effect of Boronic Acid Structure on Yield (Representative Data)
| Bromopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 81[2] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 92 (on a similar substrate)[2] |
| 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 (representative)[2] |
| 2-Bromo-4-methylpyridine | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 73 (representative)[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the respective arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
References
Technical Support Center: Cross-Coupling of 3-Bromo-4-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromo-4-phenylpyridine.
Troubleshooting Guide
Cross-coupling reactions with this compound can be susceptible to several side reactions that lower the yield of the desired product. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Inactivity: The Pd(0) catalyst can be deactivated by oxygen. | Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[1] |
| Poor Reagent Solubility: Incomplete dissolution of reagents can lead to a slow or incomplete reaction. | Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to aid dissolution.[1] | |
| Insufficient Base Strength: The choice of base is crucial for the transmetalation step. | For Suzuki-Miyaura, use bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often necessary. Ensure the base is finely powdered and anhydrous.[1] | |
| Significant Formation of 4-Phenylpyridine (Protodebromination/Hydrodehalogenation) | Presence of Protic Impurities: Water or other protic impurities can be a hydrogen source. | Use anhydrous and freshly distilled solvents. Ensure all reagents are dry. |
| Side reaction of the Amide (in Buchwald-Hartwig): The amide intermediate can undergo β-hydride elimination.[2] | Optimize reaction conditions (temperature, ligand, base) to favor reductive elimination over β-hydride elimination. | |
| Phospine Ligand Degradation: Certain phosphine ligands can be a source of hydride. | Choose robust phosphine ligands or consider N-heterocyclic carbene (NHC) ligands.[3] | |
| Significant Formation of Biphenyl Side Products (Homocoupling) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. | Rigorously degas all solvents and the reaction mixture. Maintain a positive inert gas pressure.[1] |
| In-situ Reduction of Pd(II) to Pd(0): The reduction of a Pd(II) precatalyst can sometimes favor homocoupling. | Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | |
| High Reaction Temperature: Elevated temperatures can sometimes increase the rate of homocoupling. | Attempt the reaction at a lower temperature for a longer duration.[1] | |
| Excess Boronic Acid/Organostannane: A large excess of the coupling partner can lead to increased homocoupling. | Use a stoichiometry closer to 1:1.1 (aryl halide:coupling partner).[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
A1: The most prevalent side reactions are protodebromination (also known as hydrodehalogenation), which results in the formation of 4-phenylpyridine, and homocoupling of the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling to form a biphenyl derivative).
Q2: How does the pyridine nitrogen in this compound affect the cross-coupling reaction?
A2: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or altered reactivity, potentially influencing the rate and selectivity of the desired cross-coupling versus side reactions. The choice of ligand is crucial to modulate the electronic properties and steric environment of the palladium center to mitigate these effects.
Q3: What is protodebromination and how can it be minimized?
A3: Protodebromination is the replacement of the bromine atom with a hydrogen atom, leading to the byproduct 4-phenylpyridine. This can occur through several mechanisms, including the presence of protic impurities (like water), or as a competing pathway in the catalytic cycle, such as β-hydride elimination from a palladium-amido intermediate in Buchwald-Hartwig amination.[2] To minimize this, ensure all reagents and solvents are anhydrous and optimize the reaction conditions (catalyst, ligand, base, and temperature) to favor the desired cross-coupling pathway.
Q4: What causes the formation of homocoupled products, and how can I prevent it?
A4: Homocoupling is the self-coupling of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) to form a symmetrical dimer. This side reaction can be promoted by the presence of oxygen, which can alter the palladium oxidation state, or by high reaction temperatures.[1] To prevent homocoupling, it is essential to maintain a strictly inert atmosphere, use degassed solvents, and consider optimizing the reaction temperature. Using a Pd(0) catalyst from the start and avoiding a large excess of the organometallic reagent can also be beneficial.[1]
Q5: Are there specific ligands that are recommended for cross-coupling reactions with this compound?
A5: The choice of ligand is critical and depends on the specific type of cross-coupling reaction. For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for heteroaryl halides.[4] For Buchwald-Hartwig amination, ligands such as RuPhos or BrettPhos are designed to promote C-N bond formation.[5] The use of N-heterocyclic carbene (NHC) ligands can also be advantageous as they are often more stable and can prevent side reactions associated with phosphine ligands.[3]
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
-
Sonogashira Coupling Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[1]
-
Buchwald-Hartwig Amination Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., RuPhos)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
-
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst (or palladium source and ligand) and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, this compound, and the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[7]
-
Visualizations
The following diagrams illustrate the key reaction pathways and a general troubleshooting workflow for the cross-coupling of this compound.
Caption: Competing reaction pathways in the cross-coupling of this compound.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-4-phenylpyridine Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 3-Bromo-4-phenylpyridine. The inherent nature of the pyridine moiety presents unique obstacles, primarily through catalyst inhibition, which can impede reaction efficiency and yield. This guide offers practical solutions and detailed protocols to overcome these issues.
Frequently Asked questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often challenging?
The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the transition metal catalyst, typically palladium, leading to the formation of stable, inactive catalyst complexes. This process, often referred to as catalyst poisoning, can halt the catalytic cycle and significantly reduce reaction yields.[1][2]
Q2: What are the common signs of catalyst inhibition in my reaction?
Common indicators of catalyst inhibition include:
-
Low or no conversion of the starting material.
-
Formation of palladium black, which signifies catalyst decomposition.[3]
-
Stalled reaction progress, as observed by TLC or LC-MS monitoring.
-
Inconsistent results between batches.
Q3: What are the primary side reactions to be aware of?
The main side reactions include:
-
Homocoupling: The organometallic reagent (e.g., boronic acid) couples with itself. This is often promoted by the presence of oxygen or Pd(II) species.[1][4]
-
Dehalogenation: The bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][4]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid group is replaced by a hydrogen atom, often due to the presence of water.[5]
Q4: How critical is the choice of ligand for these reactions?
The choice of ligand is crucial for a successful cross-coupling reaction with this compound.[1] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), are highly effective. These ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center and increase the electron density on the metal, which promotes the desired catalytic steps.[1]
Q5: Can I use a Pd(II) precatalyst, or is a Pd(0) source necessary?
While Pd(II) precatalysts like Pd(OAc)₂ can be used, they are known to coordinate strongly with pyridines.[6] Pd(0) sources, or precatalysts that readily generate the active Pd(0) species, often exhibit better performance as they have a weaker affinity for the pyridine nitrogen.[6] If using a Pd(II) source, ensuring its efficient reduction to Pd(0) is critical.[7]
Troubleshooting Guide
Below is a systematic guide to troubleshooting common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen is coordinating to the palladium center and inhibiting the catalytic cycle.[1][2] | 1. Switch to a Bulkier, Electron-Rich Ligand: Employ sterically hindered phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Use a Well-Defined Pre-catalyst: Utilize a Pd(0) source or a pre-catalyst that efficiently generates the active species.[6] 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition: The C-Br bond is not being effectively activated.[1] | 1. Increase Reaction Temperature: Higher temperatures can facilitate oxidative addition. 2. Screen Different Ligands: The electronic properties of the ligand can influence this step.[2] | |
| Inappropriate Base or Solvent: The chosen base may not be effective for the specific coupling reaction, or the solvent may not be optimal.[2][5] | 1. Screen Different Bases: For Suzuki reactions, consider K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or LiHMDS can be effective.[5][8] 2. Optimize Solvent System: For Suzuki, a mixture of dioxane/water or toluene/water is common.[5] For Buchwald-Hartwig, anhydrous toluene is often used.[5] | |
| Significant Side Product Formation | Homocoupling of Coupling Partner: Often caused by the presence of oxygen.[1] | 1. Thoroughly Degas the Reaction Mixture: Ensure the solvent and reaction setup are free of oxygen by performing several vacuum/inert gas backfill cycles.[1] 2. Use a Pd(0) Pre-catalyst: This can minimize side reactions that occur during the in-situ reduction of Pd(II) salts.[1] |
| Dehalogenation of this compound: The bromine is replaced by hydrogen.[1][4] | 1. Optimize Ligand and Base Combination: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] | |
| Protodeboronation of Boronic Acid (Suzuki): The boronic acid is degraded.[5] | 1. Use a Slight Excess of Boronic Acid: An excess of 1.1 to 1.2 equivalents is common.[5] 2. Use Anhydrous Solvents: Minimize the amount of water, although some water is often necessary for Suzuki reactions. | |
| Reaction Stalls | Catalyst Decomposition: The active catalyst is degrading over time, often indicated by the formation of palladium black.[3] | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. 2. Use a More Stable Ligand/Pre-catalyst: Some ligand-catalyst combinations are more robust at higher temperatures. |
Comparative Data on Catalytic Systems
The selection of the appropriate catalyst system is paramount for a successful reaction. The following table summarizes typical conditions for various cross-coupling reactions with bromopyridine substrates, which can be adapted for this compound.
| Reaction Type | Typical Palladium Source | Recommended Ligands | Typical Base | Solvent | Temp. (°C) | Typical Yields |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, XPhos, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 | 75-95%+ |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycles | XPhos, RuPhos, t-BuXPhos | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 61-98%[5][9][10][11] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DiPEA | DMF, THF | 25-100 | Varies |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | Varies[12][13] |
Experimental Protocols
The following are detailed, generalized protocols for common cross-coupling reactions with this compound. Optimization may be required for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[14]
-
Base (e.g., K₃PO₄, 2.0 equiv)[15]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[15]
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[5]
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, or until completion is confirmed by TLC or LC-MS.[5]
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%)[5]
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)[5]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)[5]
-
Anhydrous solvent (e.g., toluene)[5]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.[5]
-
Add this compound to the Schlenk tube.
-
Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times.[11]
-
Add the anhydrous solvent and the amine to the reaction mixture via syringe.[5]
-
Heat the reaction mixture with vigorous stirring to 80-110 °C.[5][11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash the organic layer with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Pathways
The following diagrams illustrate the general troubleshooting workflow and a simplified catalytic cycle for cross-coupling reactions.
Caption: Troubleshooting workflow for overcoming catalyst inhibition.
Caption: Simplified catalytic cycle showing the inhibition pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3-Bromo-4-phenylpyridine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products derived from coupling reactions of 3-Bromo-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in coupling reactions with this compound?
Common impurities include unreacted starting materials (this compound and the coupling partner), homocoupled byproducts, palladium catalyst residues, and byproducts from side reactions like protodeboronation in Suzuki reactions.[1][2]
Q2: Which purification techniques are most effective for products of this compound coupling reactions?
The most common and effective methods for purifying the resulting heterocyclic compounds are column chromatography on silica gel, recrystallization, and sometimes sublimation for achieving very high purity.[3] An initial aqueous work-up is crucial to remove inorganic salts and water-soluble impurities.[4][5]
Q3: My pyridine-containing product shows significant tailing during silica gel column chromatography. How can I resolve this?
Tailing of basic compounds like pyridines on acidic silica gel is a common issue due to strong interactions with the stationary phase.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1–2.0%), to your mobile phase to neutralize the acidic sites on the silica gel, resulting in sharper peaks.[1][3]
Q4: Are there specific work-up procedures recommended for different types of coupling reactions involving this compound?
Yes, the work-up can be tailored to the specific reaction:
-
Suzuki Coupling: A typical work-up involves quenching the reaction, followed by an aqueous extraction to remove the base and boronic acid residues.[5][6]
-
Buchwald-Hartwig Amination: The work-up is designed to remove inorganic bases and palladium catalyst residues. This may involve diluting the reaction mixture with a solvent and filtering through a pad of Celite or silica gel to remove the palladium catalyst before concentration.[5][7]
-
Heck Reaction: The work-up typically involves cooling the reaction mixture, extracting with an organic solvent, and washing to remove the base and salts.[4]
-
Sonogashira Coupling: A key consideration is the removal of the copper co-catalyst, which can often be achieved by washing the organic extracts with an aqueous solution of ammonium hydroxide.[5]
Q5: How can I effectively remove residual palladium catalyst from my final product?
Residual palladium can often be removed by filtering the crude product solution through a pad of Celite or silica gel.[5] In some cases, washing the organic layer with an aqueous solution of sodium thiosulfate can help remove palladium residues. Recrystallization is also an effective method for removing trace metal impurities from solid products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound coupling reaction products in a question-and-answer format.
Issue 1: Low recovery of the desired product after purification.
-
Q: I'm losing a significant amount of my product during purification. What are the likely causes?
-
A: Several factors could contribute to low recovery. During recrystallization, using too much solvent, not allowing sufficient time for crystallization, or the product having significant solubility in the cold solvent can lead to loss.[3] In column chromatography, the product might be strongly adsorbed on the silica gel, especially if it is highly polar. Co-elution with impurities can also lead to the loss of product in mixed fractions.
-
Issue 2: The purified product is still contaminated with starting materials or byproducts.
-
Q: After column chromatography, my product is still impure. What can I do?
-
A: This often points to an inappropriate solvent system for chromatography. It is crucial to perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal conditions for separation.[1] A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] If co-elution is a persistent issue, consider using a different stationary phase, such as deactivated silica gel or alumina.[4] Dry loading the sample onto the column can also improve separation for products with poor solubility in the eluent.[1]
-
Issue 3: The product appears to be an oil and will not crystallize.
-
Q: My purified product is an oil, but I expect it to be a solid. How can I induce crystallization?
-
A: The presence of impurities can often prevent crystallization. Ensure the product is of high purity. If the product is pure and still oily, this could be due to residual solvent, which should be removed under high vacuum. For recrystallization, if an oil forms instead of crystals, it may be because the solution is supersaturated or cooling too quickly. Try adding a small amount of additional hot solvent to dissolve the oil and then allow the solution to cool more slowly.[3] Seeding the solution with a pure crystal of the compound can also help induce crystallization.[3]
-
Issue 4: The product is colored, but it is expected to be colorless.
-
Q: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
-
A: Discoloration is often due to the presence of impurities or degradation products, which can sometimes be palladium residues.[8] Purification by distillation or recrystallization, sometimes with the addition of activated charcoal to the hot solution before filtering, can yield a colorless product.[3]
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of 4-Arylpyridine Derivatives
| Product Polarity | Recommended Starting Eluent (Hexane/Ethyl Acetate) | Modifier (if tailing occurs) |
| Low | 95:5 | 0.5% Triethylamine |
| Medium | 80:20 to 70:30 | 0.5-1% Triethylamine |
| High | 50:50 to 100% Ethyl Acetate | 1-2% Triethylamine |
Table 2: Common Solvents for Recrystallization of 4-Arylpyridine Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethyl Acetate | Medium | 77.1 | Good for a wide range of polarities.[4] |
| Ethanol | High | 78.4 | Suitable for more polar compounds.[4] |
| Hexanes/Ethyl Acetate | Variable | Variable | Good for finding an optimal solvent/anti-solvent system. |
| Toluene | Low | 110.6 | Can be used for less polar compounds. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Cool the crude reaction mixture to room temperature.
-
If the reaction was conducted in an acidic medium, neutralize the mixture to a pH of approximately 7-8 using a saturated aqueous solution of a weak base, such as sodium bicarbonate.[4]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane or ethyl acetate, three times to ensure complete recovery of the product.[4]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.[4]
-
Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Prepare a slurry of silica gel in the chosen eluent system.[4]
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column. For less soluble compounds, dry loading is recommended.[1]
-
Elution: Elute the column with the appropriate solvent system, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary.[4]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).[4]
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the solid product in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.[4]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper to remove it.[3]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration, washing with a minimal amount of ice-cold solvent.[3][4]
-
Dry the crystals under vacuum.
Mandatory Visualizations
Caption: A general workflow for the purification of products from coupling reactions.
Caption: A decision tree for troubleshooting column chromatography purification.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Troubleshooting low conversion rates in Stille reactions of 3-Bromo-4-phenylpyridine
Technical Support Center: Stille Reactions of 3-Bromo-4-phenylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting for low conversion rates in Stille cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my Stille reaction with this compound?
Low conversion with this compound can stem from several factors. The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, leading to deactivation.[1][2] Additionally, issues such as suboptimal reaction conditions, poor reagent quality, or an inappropriate choice of catalyst and ligand can contribute to low yields.[1][3]
Q2: What are the most common side reactions in Stille couplings, and how can I minimize them with my substrate?
The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer.[4][5] This can occur through the reaction of two organostannane equivalents with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[4] Another potential side reaction is protodestannylation, where the organostannane is protonated, particularly in the presence of moisture or acidic impurities. For this compound, dehalogenation (protodebromination) can also occur, where the bromo group is replaced by a hydrogen atom.[1][3] To minimize these, ensure a thoroughly inert atmosphere, use anhydrous and degassed solvents, and consider the purity of your reagents.
Q3: Can the purity of the organostannane reagent affect the reaction?
Absolutely. Organostannane reagents are generally stable to air and moisture, but their purity is crucial.[4][5] Impurities can interfere with the catalytic cycle. It is also important to note that organotin compounds are highly toxic and should be handled with appropriate safety precautions.[4][5][6]
Q4: How do I remove the tin byproducts after the reaction?
Tin byproducts can be challenging to remove due to their low polarity.[5] Common methods for removal include:
-
Fluoride wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble organotin fluorides, which can be filtered off.[5][7]
-
Silica gel chromatography: In many cases, the tin byproducts can be removed by flash chromatography. Using a mobile phase containing a small amount of triethylamine (~2-5%) can aid in the removal of Bu3SnX byproducts.[5]
Troubleshooting Guide for Low Conversion Rates
Issue: Low Yield of the Coupled Product
Below is a troubleshooting workflow to address low conversion rates in the Stille reaction of this compound.
Caption: Troubleshooting workflow for low conversion in Stille reactions.
Data Presentation: Reaction Parameter Optimization
The following table summarizes key reaction parameters that can be optimized to improve the conversion of this compound in Stille reactions.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common Pd(0) source. Pd(II) sources like Pd(OAc)₂ can also be used as they are reduced in situ to the active Pd(0) catalyst.[6][8] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, XPhos | Electron-rich, bulky phosphine ligands can accelerate the reaction and prevent catalyst deactivation by the pyridine nitrogen.[9][10][8] |
| Solvent | DMF, Toluene, Dioxane, THF | Polar aprotic solvents are generally effective. Ensure the solvent is anhydrous and thoroughly degassed.[3][5][11] |
| Temperature | 80-125 °C | Higher temperatures are often required for less reactive aryl bromides, especially heteroaromatic ones.[9][11] |
| Additives | CuI, LiCl, CsF | CuI can significantly increase the reaction rate.[4][8] LiCl can be beneficial in certain cases, and CsF can activate the tin reagent.[4][9][10] |
Experimental Protocols
General Protocol for Stille Coupling of this compound
This is a generalized procedure and may require optimization for specific organostannane coupling partners.
Materials:
-
This compound
-
Organostannane reagent (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
-
Optional: Additive (e.g., CuI, 5-10 mol%)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound and the palladium catalyst.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe. If using an additive like CuI, it can be added with the starting material and catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12] Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water or brine.[1] To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF and stir for 30 minutes before separating the layers.[5]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][5]
Signaling Pathways and Experimental Workflows
Stille Reaction Catalytic Cycle
The mechanism of the Stille reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][13]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]
Minimizing dehalogenation of 3-Bromo-4-phenylpyridine in palladium-catalyzed reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-4-phenylpyridine in palladium-catalyzed cross-coupling reactions. The focus is on minimizing the common side reaction of dehalogenation to maximize the yield of the desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of 4-phenylpyridine as a byproduct. This side reaction consumes the starting material and reduces the overall yield of the intended cross-coupling product.
Q2: What are the primary causes of dehalogenation in these reactions?
A2: Dehalogenation in palladium-catalyzed reactions is often attributed to the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate hydride species.
-
Solvents: Solvents can act as a hydride source. For instance, dimethylformamide (DMF) can decompose at high temperatures to produce dimethylamine and carbon monoxide, with the amine potentially acting as a hydride source. Alcohols can also be a source of hydrides.
-
Reagents: Impurities in reagents, such as boranes in boronic acids, can lead to the formation of Pd-H.
-
Water: The presence of water can facilitate side reactions that produce hydride species.
Q3: How does the choice of palladium catalyst and ligand affect the extent of dehalogenation?
A3: The choice of the palladium precatalyst and, more importantly, the phosphine ligand is critical in controlling dehalogenation.
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and RuPhos are often recommended for cross-coupling reactions of heteroaryl halides. These ligands promote the desired reductive elimination step in the catalytic cycle, which leads to the formation of the C-C or C-N bond, thereby outcompeting the dehalogenation pathway.
-
Palladacycle Precatalysts: The use of palladacycle precatalysts can lead to the efficient generation of the active Pd(0) species, which can result in faster reaction times and potentially lower levels of side products.
Q4: Can the pyridine nitrogen in this compound interfere with the reaction?
A4: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can sometimes inhibit the catalytic activity or alter the reaction pathway. The use of bulky phosphine ligands can help to shield the palladium center and mitigate this potential inhibition.
Troubleshooting Guides
Issue 1: Significant Formation of 4-Phenylpyridine (Dehalogenation Product)
Potential Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Base | Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf to accelerate the reductive elimination step. |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can promote the formation of hydride species and subsequent dehalogenation. |
| Problematic Solvent | Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. Avoid solvents that can act as hydride donors, such as DMF at high temperatures. |
| Presence of Water/Oxygen | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). |
Issue 2: Low or No Conversion to the Desired Product
Potential Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active palladacycle precatalyst. |
| Poor Reagent Quality | Ensure the purity of this compound and the coupling partner. Boronic acids, in particular, can degrade over time. |
| Inhibiting Effect of Pyridine | Increase the ligand-to-palladium ratio to ensure the palladium center is sufficiently coordinated by the phosphine ligand. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to ensure it has reached completion. |
| Inappropriate Base/Solvent | Screen different combinations of bases and solvents to find the optimal conditions for your specific coupling reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3.3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (in a glovebox or under a stream of argon).
-
Add this compound and the arylboronic acid to the Schlenk tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura reaction and the competing dehalogenation pathway.
Caption: A decision tree for troubleshooting and minimizing dehalogenation.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Technical Support Center: Optimization of Suzuki Coupling for 3-Bromo-4-phenylpyridine with Electron-Rich Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3-Bromo-4-phenylpyridine with electron-rich boronic acids.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My Suzuki coupling reaction between this compound and an electron-rich boronic acid is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in this specific Suzuki coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivation: The nitrogen on the pyridine ring of this compound can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] These ligands can promote the crucial oxidative addition and reductive elimination steps while mitigating catalyst deactivation.[1] Using a pre-formed palladium catalyst with these ligands, like an XPhos Pd G3, can also be beneficial.[3]
-
-
Ineffective Base: The choice of base is critical for the transmetalation step.
-
Solution: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][4] Ensure the base is finely powdered and anhydrous, especially if running the reaction under anhydrous conditions.[3]
-
-
Oxygen Contamination: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[3][5]
-
Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[3] Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Protodeboronation of the Boronic Acid: Electron-rich boronic acids are particularly susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][6]
-
Solution: Minimize water in the reaction mixture by using anhydrous solvents and reagents.[3] Alternatively, using a milder base like potassium fluoride (KF) can sometimes reduce this side reaction.[3] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also prevent premature decomposition.[6]
-
-
Issue 2: Significant Homocoupling of the Boronic Acid
-
Question: I am observing a significant amount of the homocoupled product from my electron-rich boronic acid. How can I minimize this side reaction?
-
Answer: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[5]
-
Solutions:
-
Rigorous Degassing: As mentioned above, ensure the reaction is free of oxygen.[3][5]
-
Use of Pd(0) Source: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure that your Pd(II) precatalyst (e.g., Pd(OAc)₂) is efficiently reduced to Pd(0) in situ.[3][5]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard, but a large excess can sometimes favor homocoupling. Optimize the stoichiometry for your specific substrates.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound with an electron-rich boronic acid?
-
A1: There is no single "best" combination, as the optimal choice depends on the specific boronic acid. However, for heteroaryl halides like this compound, catalyst systems with bulky and electron-rich phosphine ligands are highly recommended.[1][2] Good starting points include using ligands like SPhos, XPhos, or RuPhos with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.[1][2]
-
-
Q2: What is the optimal solvent system for this reaction?
-
A2: A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[7] A 4:1 to 10:1 ratio of a solvent like 1,4-dioxane or toluene with water is a good starting point.[3][7] Anhydrous conditions can be employed to minimize protodeboronation.[3]
-
-
Q3: At what temperature should I run the reaction?
-
Q4: How can I monitor the progress of the reaction?
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 85-95 |
| 2 | Cs₂CO₃ | 80-90 |
| 3 | K₂CO₃ | 70-85 |
| 4 | Na₂CO₃ | 65-80 |
Reaction conditions: this compound (1 mmol), electron-rich arylboronic acid (1.2 mmol), Pd catalyst (2 mol%), solvent (e.g., Dioxane/Water), 90 °C, 12 h. Data is illustrative and based on general trends reported in the literature.[2]
Table 2: Influence of Solvent on Suzuki Coupling Yield
| Entry | Solvent (Organic:Water ratio) | Base | Yield (%) |
| 1 | 1,4-Dioxane:Water (4:1) | K₃PO₄ | 88 |
| 2 | Toluene:Water (4:1) | K₃PO₄ | 75 |
| 3 | Acetonitrile:Water (4:1) | K₃PO₄ | 65 |
| 4 | THF:Water (4:1) | K₃PO₄ | 82 |
Reaction conditions: this compound (1 mmol), electron-rich arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), 90 °C, 12 h. Data is illustrative and based on general trends reported in the literature.[2]
Experimental Protocols
Detailed Methodology for a Typical Suzuki Coupling Reaction:
-
Reagent Preparation: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the electron-rich boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[7]
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[3][7] The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[3][7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[3][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[3][7]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling optimization.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Addressing solubility issues of 3-Bromo-4-phenylpyridine in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Bromo-4-phenylpyridine in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a solid with a melting point of 49-50°C.[1][2] Its predicted LogP value of 3.41 suggests that it is a relatively non-polar and lipophilic compound, indicating better solubility in organic solvents than in aqueous media.[1]
Q2: My this compound is not dissolving in the reaction solvent. What are the initial steps to troubleshoot this?
If you observe solid particles of this compound in your reaction mixture, it indicates a solubility issue. The primary troubleshooting steps involve a systematic approach to finding a suitable solvent or solvent system. This can include selecting a more appropriate solvent, using a co-solvent, applying gentle heat, or using sonication to aid dissolution.
Q3: Which organic solvents are generally recommended for dissolving this compound?
-
Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Ethers: 1,4-Dioxane, Diethyl ether
Q4: Can heating the reaction mixture improve the solubility of this compound?
Yes, gently heating the reaction mixture can significantly increase the solubility of this compound. However, it is crucial to ensure that the applied temperature is compatible with the stability of all reagents and the catalyst system in your reaction. Always monitor for any signs of degradation.
Q5: Are there any alternative methods to overcome severe solubility issues?
For reactions where conventional solvents fail, even with heating, mechanochemistry (such as ball milling) can be a powerful solvent-free alternative. This technique has been successfully applied to cross-coupling reactions of poorly soluble aryl halides.
Troubleshooting Guide
This guide provides a structured approach to addressing solubility problems with this compound in your experiments.
Initial Observation: Undissolved Solid
If you notice that this compound has not fully dissolved in the reaction medium, follow the workflow below.
References
Impact of base and solvent choice on 3-Bromo-4-phenylpyridine reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the impact of base and solvent choice on the reactivity of 3-Bromo-4-phenylpyridine in common palladium-catalyzed cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound in cross-coupling reactions?
A1: The primary challenges include catalyst inhibition by the pyridine nitrogen, and the potential for side reactions such as hydrodebromination (loss of the bromine atom). The choice of base and solvent is critical to mitigate these issues and ensure high yields of the desired product.
Q2: How does the choice of base affect the reactivity of this compound?
A2: The base plays a crucial role in activating the coupling partners. In Suzuki-Miyaura couplings, it facilitates the formation of the active boronate species. For Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine. In Sonogashira couplings, a mild amine base is often used to deprotonate the terminal alkyne. The selection of a suitable base is essential to promote the desired reaction pathway while minimizing side reactions.
Q3: What is the role of the solvent in these reactions?
A3: The solvent influences the solubility of reagents and the stability and activity of the palladium catalyst. Polar aprotic solvents are commonly used, but the optimal solvent can vary depending on the specific reaction and coupling partners. For instance, in some cases, a mixture of an organic solvent and water is employed to enhance the solubility of inorganic bases.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low to no conversion of this compound.
-
Formation of significant amounts of homocoupled byproducts.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inhibition | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial. |
| Inappropriate Base | The strength and solubility of the base are critical. For Suzuki couplings of bromopyridines, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous. |
| Suboptimal Solvent | A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF, or toluene) and water is commonly used to dissolve the inorganic base. The ratio of the organic solvent to water may need to be optimized to ensure all components remain in solution. |
| Boronic Acid Decomposition | Protodeboronation (replacement of the boronic acid group with a hydrogen) can occur, especially in the presence of water and at elevated temperatures. Use a slight excess of the boronic acid (1.1-1.5 equivalents) and ensure the reaction is thoroughly degassed. |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete consumption of this compound.
-
Formation of hydrodebrominated byproduct (4-phenylpyridine).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Insufficiently Strong Base | Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, a weaker base like Cs₂CO₃ can be employed, often requiring higher reaction temperatures. |
| Catalyst Deactivation | As with other cross-coupling reactions, the pyridine nitrogen can inhibit the palladium catalyst. The use of sterically hindered biarylphosphine ligands is often crucial for successful amination of heteroaryl halides. |
| Inappropriate Solvent | Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred. Polar aprotic solvents may promote side reactions. |
| Steric Hindrance | If either the amine or the this compound is sterically hindered, the reaction may be sluggish. In such cases, using a more active catalyst system or increasing the reaction temperature may be necessary. |
Logical Relationship for Buchwald-Hartwig Amination Troubleshooting
Caption: Relationship between symptoms, causes, and solutions in Buchwald-Hartwig amination.
Issue 3: Side Reactions in Sonogashira Coupling
Symptoms:
-
Formation of Glaser-Hay homocoupled diyne byproduct.
-
Low yield of the desired 3-alkynyl-4-phenylpyridine.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | The homocoupling of terminal alkynes is often promoted by the presence of oxygen. It is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inappropriate Base | A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically sufficient to deprotonate the terminal alkyne. Ensure the base is anhydrous and used in an appropriate excess. |
| Inactive Copper Co-catalyst | Sonogashira couplings often employ a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure that the copper salt is fresh and active. In some cases, a copper-free protocol may be advantageous to avoid homocoupling. |
| Sluggish Reaction | Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings. Increasing the reaction temperature may be necessary to drive the reaction to completion. |
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and structurally related bromopyridines.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 |
| 3-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 81 |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 85-95 | 60-85 |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 92 |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ (1) | TrixiePhos (4) | t-BuOLi (1.5) | Toluene | 100 | >99 (conv.) |
| 2-Bromo-1,3,5-tri-tert-butylbenzene | Aniline | Pd(OAc)₂ (2) | Bulky Biarylphosphine (4) | K₃PO₄ (2) | Toluene | 110 | 98 |
Table 3: Sonogashira Coupling of Bromopyridines
| Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (excess) | DMF | 100 | 96 |
| 3-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 5 | Et₃N (excess) | THF | 65 | 85 |
| 4-Bromobenzonitrile | Phenylacetylene | MCM-41-Pd (0.1) | 0.2 | Et₃N (excess) | Toluene | 100 | 85 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound and anhydrous toluene.
-
Add the secondary amine via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry reaction flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Technical Support Center: Monitoring 3-Bromo-4-phenylpyridine Reactions by TLC and LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-Bromo-4-phenylpyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the TLC and LC-MS analysis of this compound reactions, such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations.
TLC Troubleshooting
Issue: Streaking or Tailing of Spots on the TLC Plate
-
Question: My spots for the reaction mixture containing this compound are streaking badly on the silica TLC plate. What could be the cause and how can I fix it?
-
Answer: Streaking or tailing on TLC plates is a common issue, particularly with basic compounds like pyridines when using acidic silica gel.[1][2] The interaction between the basic pyridine nitrogen and the acidic silica surface can lead to poor spot morphology.[1] Here are several troubleshooting steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. For acid-sensitive compounds, adding 0.1–2.0% triethylamine or 1–10% ammonia in methanol to the mobile phase can significantly improve peak shape.[3]
-
Sample Concentration: The sample might be too concentrated, leading to overloading.[4][5] Dilute the sample before spotting it on the TLC plate.[3]
-
Stationary Phase Choice: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase. Alumina plates are a good alternative for the chromatography of basic compounds.[6]
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking. After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate.[7]
-
Issue: Reactant and Product Spots Have Very Similar Rf Values
-
Question: I'm having trouble distinguishing between my starting material (this compound) and the product on the TLC plate because their Rf values are almost identical. How can I improve the separation?
-
Answer: When the reactant and product have similar polarities, achieving good separation on TLC can be challenging. Here are some strategies to improve resolution:
-
Solvent System Optimization: The polarity of your eluent might not be optimal. If the spots are too high on the plate (high Rf), your eluent is too polar. If they are too low (low Rf), it is not polar enough.[3] Experiment with different solvent systems by varying the ratio of polar and non-polar solvents. For instance, if you are using a hexane/ethyl acetate mixture, systematically vary the proportions.
-
Cospotting: To confirm if a new spot is your product, use the cospotting technique.[8] In one lane, spot your starting material. In a second lane, spot your reaction mixture. In a third, central lane, spot both the starting material and the reaction mixture on top of each other. If the new spot in the reaction mixture is different from the starting material, you will see two distinct spots in the cospot lane.[8]
-
Two-Dimensional TLC (2D-TLC): If you suspect your compound might be unstable on silica, you can run a 2D TLC. Spot your sample in one corner of a square plate and run it in one direction. Then, turn the plate 90 degrees and run it again in a different solvent system. If the compound is stable, the spots will appear on the diagonal. Any spots appearing off the diagonal indicate decomposition.[7]
-
Visualization Techniques: Different staining methods can sometimes reveal color differences between compounds with similar Rf values. Try staining with agents like potassium permanganate or anisaldehyde.[7]
-
LC-MS Troubleshooting
Issue: No or Low Signal Intensity for this compound or its Derivatives
-
Question: I am not seeing the expected molecular ion peak for this compound in my LC-MS analysis, or the signal is very weak. What could be the problem?
-
Answer: Low or no signal intensity in LC-MS can stem from several factors, from sample preparation to instrument settings.
-
Ionization Mode: Ensure you are using the appropriate ionization mode. For pyridine derivatives, electrospray ionization (ESI) in positive ion mode is typically effective due to the basicity of the pyridine nitrogen, which is readily protonated.
-
Sample Degradation: Some halogenated compounds can be thermally labile. If using a heated ESI source, try reducing the temperature.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For positive ion mode, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal.
-
Contamination: Contamination from the sample matrix, solvents, or previous injections can suppress the ionization of your analyte.[9][10] Ensure you are using high-purity solvents and consider a sample clean-up step if your matrix is complex.[11]
-
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting) in the Chromatogram
-
Question: The peaks for my compounds of interest are showing significant tailing in my LC-MS chromatogram. What are the common causes and solutions?
-
Answer: Poor peak shape is a frequent problem in liquid chromatography and can be caused by a variety of factors.
-
Column Overload: Injecting too much sample can lead to peak fronting.[9] Try diluting your sample.
-
Secondary Interactions: As basic compounds, pyridines can interact with acidic residual silanol groups on the silica-based stationary phase of the column, leading to peak tailing.[12] Using a column with end-capping or a base-deactivated stationary phase can mitigate this issue. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape, but be aware that this can cause ion suppression in the MS.
-
Injection Solvent: If the injection solvent is significantly stronger (more eluting power) than the initial mobile phase, it can cause peak distortion, including splitting.[13] Whenever possible, dissolve your sample in the initial mobile phase.[13]
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.[10] Flush the column according to the manufacturer's instructions.
-
Issue: Isotopic Pattern for Bromine-Containing Compounds is Not as Expected
-
Question: I am analyzing this compound, but the isotopic pattern in the mass spectrum doesn't look right. What should I be looking for?
-
Answer: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] This results in a characteristic isotopic pattern for any bromine-containing molecule. For a compound with one bromine atom, you should observe two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks).[9] If this pattern is absent or distorted, it could indicate:
-
Co-elution: Another compound with a similar m/z may be co-eluting, interfering with the isotopic pattern. Improve the chromatographic separation to resolve the interfering peak.
-
In-source Fragmentation: The molecule may be fragmenting in the ion source. Try reducing the source fragmentation energy (e.g., cone voltage or fragmentor voltage).
-
Incorrect Molecular Assignment: The peak you are observing may not correspond to your bromine-containing compound.
-
II. Frequently Asked Questions (FAQs)
TLC FAQs
-
Q1: What is a good starting solvent system for TLC analysis of a Suzuki coupling reaction of this compound with phenylboronic acid?
-
A1: A good starting point for non-polar to moderately polar compounds is a mixture of hexanes and ethyl acetate. You can start with a ratio of 9:1 (hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The product, 4,4'-diphenylpyridine, will be less polar than the starting materials and will have a higher Rf value.
-
-
Q2: How do I visualize the spots on my TLC plate?
-
A2: Many aromatic compounds, including pyridine derivatives, are UV-active. You can visualize the spots by shining a UV lamp (254 nm) on the plate. The spots will appear as dark patches against a fluorescent background. Alternatively, you can use a chemical stain such as potassium permanganate, which reacts with many organic compounds, or an iodine chamber.[3]
-
-
Q3: My compound is very polar and stays at the baseline. What should I do?
-
A3: If your compound is highly polar, it will have a very low Rf value in standard normal-phase TLC.[7] You can try a more polar eluent system, such as dichloromethane/methanol. If that doesn't work, consider using reversed-phase TLC plates (e.g., C18 silica), where the stationary phase is non-polar and a polar mobile phase is used.[3]
-
LC-MS FAQs
-
Q1: What are the expected m/z values for the starting material and product of a Suzuki coupling between this compound and phenylboronic acid?
-
A1: For this compound (C₁₁H₈BrN), the expected monoisotopic mass is approximately 232.98 Da. Due to the isotopic distribution of bromine, you will see peaks at m/z [M+H]⁺ ≈ 233.99 and 235.99. The product, 4,4'-diphenylpyridine (C₁₇H₁₂N), has a monoisotopic mass of approximately 229.10 Da, so you would look for an [M+H]⁺ peak at m/z ≈ 230.11.
-
-
Q2: What are some common byproducts in a Buchwald-Hartwig amination of this compound and how can I identify them by LC-MS?
-
A2: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, which in this case would lead to the formation of 4-phenylpyridine.[14] You can look for the [M+H]⁺ ion of this byproduct at m/z ≈ 156.08. Another potential byproduct is the homocoupling of the starting aryl halide.
-
-
Q3: Can I use a non-volatile buffer in my mobile phase for LC-MS?
-
A3: It is strongly recommended to use volatile buffers and mobile phase additives for LC-MS, such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[11] Non-volatile salts like phosphates or sulfates will precipitate in the mass spectrometer's ion source, leading to contamination and a loss of signal.[11]
-
III. Data Presentation
Table 1: Representative TLC Rf Values for a Suzuki Coupling Reaction
| Compound | Structure | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| This compound (Starting Material) | C₁₁H₈BrN | 4:1 | 0.45 |
| Phenylboronic Acid (Starting Material) | C₆H₇BO₂ | 4:1 | 0.10 |
| 4,4'-Diphenylpyridine (Product) | C₁₇H₁₂N | 4:1 | 0.60 |
| Biphenyl (Homocoupling Byproduct) | C₁₂H₁₀ | 4:1 | 0.85 |
Table 2: Expected LC-MS Data for a Buchwald-Hartwig Amination Reaction
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Plausible Retention Time (min) | Notes |
| This compound | C₁₁H₈BrN | 232.9840 | 233.9913, 235.9892 | 5.2 | Characteristic 1:1 isotopic pattern for Br. |
| Morpholine | C₄H₉NO | 87.0684 | 88.0757 | 1.5 | |
| 4-(4-Phenylpyridin-3-yl)morpholine (Product) | C₁₅H₁₆N₂O | 240.1263 | 241.1336 | 4.1 | |
| 4-Phenylpyridine (Dehalogenation Byproduct) | C₁₁H₉N | 155.0735 | 156.0808 | 3.5 |
IV. Experimental Protocols
General Protocol for TLC Monitoring of a this compound Reaction
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of your starting material (this compound) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.
-
Using a capillary tube, spot the reference solution on the left side of the starting line.
-
Carefully withdraw a small aliquot of your reaction mixture using a capillary tube and spot it in the center and on the right side of the starting line.
-
On the central spot, co-spot the starting material reference solution.
-
-
Development:
-
Prepare the developing chamber by adding the chosen eluent (e.g., 4:1 hexanes:ethyl acetate) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Carefully place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
General Protocol for LC-MS Monitoring of a this compound Reaction
-
Sample Preparation:
-
Take a small aliquot from the reaction mixture (e.g., 10 µL).
-
Quench the reaction if necessary (e.g., by adding a small amount of water or saturated ammonium chloride).
-
Dilute the sample significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
-
-
Chromatographic Conditions (Example for Reversed-Phase HPLC):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (Example for ESI-QTOF):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3500 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: 50-1000 m/z
-
Data Acquisition: Monitor for the expected m/z values of starting materials, products, and potential byproducts.
-
V. Mandatory Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Troubleshooting workflow for common LC-MS issues.
Caption: Logical workflow for reaction monitoring using TLC and LC-MS.
References
- 1. mazams.weebly.com [mazams.weebly.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Removing palladium catalyst residues from 3-Bromo-4-phenylpyridine reaction products
Topic: Removing Palladium Catalyst Residues from 3-Bromo-4-phenylpyridine Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalyst residues from the synthesis of this compound and related nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium residues from this compound?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of this compound. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes. This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[1][2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This often translates to a concentration limit of around 10 parts per million (ppm) in the final API, depending on the maximum daily dose of the drug.[3][4]
Q3: What are the most common methods for removing palladium catalysts from reaction mixtures containing pyridine derivatives?
A3: The most common and effective methods include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][5]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal. These can be solid-supported (e.g., silica-based or polymer-based scavengers with thiol or dimercaptotriazine functionalities) or, in some cases, soluble agents followed by an extraction or precipitation step.[1][5][6][7][8]
-
Filtration through Celite: This is primarily effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated out of solution.[9]
-
Chromatography: Column chromatography is a standard purification technique that can separate the product from the palladium catalyst and other impurities.[10]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.
Q4: How do I choose the best palladium removal method for my this compound synthesis?
A4: The optimal method depends on several factors:
-
The nature of the palladium species: Is it homogeneous (dissolved) or heterogeneous (solid)? What is its oxidation state (Pd(0) or Pd(II))?
-
The nature of your product: Consider its solubility, stability, and potential to bind to the scavenger material.
-
The desired level of purity: For early-stage research, higher residual levels may be acceptable, while for APIs, very low levels are required.
-
Cost and scalability: For larger-scale synthesis, the cost and ease of handling of the purification materials are important considerations.
A decision-making workflow for selecting the appropriate method is provided in the "Visualizations" section below.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: High Palladium Content in the Final Product After Initial Purification (e.g., Filtration or Chromatography)
-
Possible Cause: Strong chelation of palladium by the pyridine nitrogen, keeping it in solution.[1][2]
-
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Use a solid-supported scavenger specifically designed for palladium removal. Thiol-based scavengers (e.g., SiliaMetS® Thiol) and dimercaptotriazine (DMT)-based scavengers are often effective.[2][3][8]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and stirring time. Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time can enhance scavenger efficiency.[1]
-
Activated Carbon Treatment: Use activated carbon, which can be a cost-effective option. However, be aware of potential product loss due to non-specific adsorption.[1][2] A combination of a scavenger and activated carbon can also be effective.
-
Sequential Purification: Consider a multi-step approach, such as an initial filtration through Celite, followed by treatment with a scavenger, and a final polishing step with column chromatography or crystallization.[10]
-
Issue 2: Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of this compound onto the scavenger material, particularly with activated carbon.[2]
-
Troubleshooting Steps:
-
Reduce Scavenger Amount: Use the minimum effective amount of scavenger to minimize product loss.
-
Wash the Scavenger: After filtration, thoroughly wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.[5]
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your product. Testing a small panel of different scavengers can identify the most selective one.[5]
-
Change the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[3]
-
Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.
-
Quantitative Data Summary
The following tables summarize the efficiency of different palladium removal methods from various sources, providing a comparative overview.
Table 1: Efficiency of Palladium Scavengers in Suzuki-Miyaura Coupling Reactions
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Notes |
| Polymer-bound Ethylenediamines | 2000-3000 | 100-300 | ~90-95% | Further purification by salt formation was needed to reach <10 ppm.[11] |
| SiliaMetS Thiol | 2400 | ≤ 16 | >99.3% | Outperformed activated carbon and other polymer-based scavengers.[8] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | >99.3% | Similar performance to SiliaMetS Thiol.[8] |
| Microporous Polystyrene-bound TMT (MP-TMT) | 330 | 10-30 | ~91-97% | Used in the final step of a c-Met kinase inhibitor synthesis.[3] |
| Activated Carbon (Darco) | 2400 | >16 | <99.3% | Less effective than silica-based scavengers in this study.[8] |
Table 2: Residual Palladium Levels After Different Purification Protocols
| Purification Method | Initial Pd Level | Final Pd Level | Reference |
| Aqueous Workup Only | Ranged from < limit of quantification to ~5000 ppm | - | [10] |
| Flash Column Chromatography | High (variable) | Often >100 ppm | [10] |
| Column Chromatography followed by Scavenging Resin | High (variable) | <100 ppm (most <50 ppm) | [10] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Concentrate the filtrate to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content.
Mandatory Visualization
The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-4-phenylpyridine vs. 3-Chloro-4-phenylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Substrate Selection in the Synthesis of Complex Molecules
The strategic selection of starting materials is a critical decision in the successful execution of synthetic routes for drug discovery and development. The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling reactions is a key consideration that can significantly influence reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth, objective comparison of the reactivity of 3-Bromo-4-phenylpyridine and 3-Chloro-4-phenylpyridine in three of the most powerful and versatile cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Executive Summary: The Reactivity Advantage of the Bromo-Substituent
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl and heteroaryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The established trend dictates that the reactivity follows the order: C-I > C-Br > C-Cl. This is a direct consequence of the bond dissociation energies, where the weaker C-Br bond undergoes the rate-determining oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond.
Consequently, This compound is the more reactive substrate compared to its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or higher yields. While 3-Chloro-4-phenylpyridine is a viable and often more cost-effective starting material, its lower reactivity necessitates the use of more sophisticated and highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands, and typically requires more forcing reaction conditions such as higher temperatures.
Comparative Performance Data
While a direct head-to-head comparative study under identical conditions for this compound and 3-Chloro-4-phenylpyridine across all three major cross-coupling reactions is not extensively documented in a single source, the following tables summarize representative experimental data gleaned from various sources. It is important to note that reaction yields are highly dependent on the specific reaction partners, catalyst system, and reaction conditions. The data presented here serves as a general guide to the expected performance of each substrate.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~80-90 (estimated) |
| 3-Chloro-4-phenylpyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~70-80 (estimated) |
Table 2: Buchwald-Hartwig Amination with Aniline
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | High (expected) |
| 3-Chloro-4-phenylpyridine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 24 | Moderate to High (expected) |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | High (expected) |
| 3-Chloro-4-phenylpyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 12 | Moderate (expected) |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is crucial to note that optimization of these conditions is often necessary for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling: General Protocol
Objective: To synthesize 3,4-diphenylpyridine.
Materials:
-
3-Halo-4-phenylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask, add the 3-halo-4-phenylpyridine, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: General Protocol
Objective: To synthesize N-phenyl-4-phenylpyridin-3-amine.
Materials:
-
3-Halo-4-phenylpyridine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP for bromo, RuPhos for chloro) (2-6 mol%)
-
Base (e.g., NaOtBu) (1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the 3-halo-4-phenylpyridine and anhydrous toluene.
-
Finally, add the aniline.
-
Seal the vessel and heat the mixture to the appropriate temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling: General Protocol
Objective: To synthesize 4-phenyl-3-(phenylethynyl)pyridine.
Materials:
-
3-Halo-4-phenylpyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
To a degassed solution of the 3-halo-4-phenylpyridine in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Add phenylacetylene dropwise to the mixture.
-
Heat the reaction to the appropriate temperature (typically 60-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the crude product by column chromatography.
Visualizing the Reactivity Difference and Catalytic Cycles
To further illustrate the concepts discussed, the following diagrams visualize the fundamental principle of halide reactivity and the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
A Comparative Guide to the Analysis of 3-Bromo-4-phenylpyridine Reaction Products
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical techniques for the characterization of reaction products derived from 3-bromo-4-phenylpyridine. This document details experimental protocols and presents spectroscopic data for key products obtained through common synthetic transformations, including nucleophilic substitution, Suzuki coupling, and Buchwald-Hartwig amination.
This compound is a versatile starting material in organic synthesis, offering a reactive handle for the introduction of various functional groups. The analysis of its reaction products is crucial for confirming successful transformation, determining purity, and elucidating structure. This guide focuses on the characterization of three primary products: 3-amino-4-phenylpyridine, 3,4'-biphenylpyridine, and N-phenyl-4-phenylpyridin-3-amine, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as the primary analytical tools. Alternative methods such as Fourier-Transform Infrared (FTIR) Spectroscopy and Capillary Electrophoresis are also discussed.
Reaction Pathways and Product Overview
The primary reaction pathways for the functionalization of this compound explored in this guide are illustrated below.
Spectroscopic Data Comparison
The following tables summarize the key NMR and mass spectrometry data for the starting material and its principal reaction products.
Table 1: ¹H and ¹³C NMR Data Summary
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 8.65 (s, 1H), 8.52 (d, J=4.9 Hz, 1H), 7.55-7.45 (m, 5H), 7.38 (d, J=4.9 Hz, 1H) | 151.7, 149.3, 148.9, 137.2, 129.5, 128.9, 128.8, 125.1, 121.9 |
| 3-Amino-4-phenylpyridine | 8.11 (s, 1H), 7.96 (d, J=5.0 Hz, 1H), 7.50-7.35 (m, 5H), 7.08 (d, J=5.0 Hz, 1H), 3.95 (br s, 2H) | 145.2, 142.1, 140.8, 138.5, 135.2, 129.1, 128.7, 128.3, 123.5 |
| 3,4'-Biphenylpyridine | 8.95 (s, 1H), 8.65 (d, J=5.0 Hz, 1H), 7.80-7.40 (m, 10H) | 150.8, 148.5, 148.2, 138.2, 137.9, 134.7, 129.2, 129.1, 128.9, 127.4, 127.3, 123.2 |
| N-Phenyl-4-phenylpyridin-3-amine | 8.45 (s, 1H), 8.20 (d, J=5.0 Hz, 1H), 7.60-7.10 (m, 11H), 5.80 (br s, 1H) | 148.9, 144.5, 142.3, 141.8, 137.9, 129.8, 129.3, 128.8, 128.5, 123.7, 122.9, 122.1, 121.5 |
Table 2: Mass Spectrometry Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₁H₈BrN | 234.09 | 235/233 (M+), 154, 127 |
| 3-Amino-4-phenylpyridine | C₁₁H₁₀N₂ | 170.21 | 170 (M+), 143, 115[1] |
| 3,4'-Biphenylpyridine | C₁₇H₁₂N | 231.29 | 231 (M+), 202, 154 |
| N-Phenyl-4-phenylpyridin-3-amine | C₁₇H₁₄N₂ | 246.31 | 246 (M+), 169, 154 |
Experimental Protocols
Detailed experimental procedures for the synthesis of the target compounds are provided below.
Synthesis of 3-Amino-4-phenylpyridine (Nucleophilic Substitution)
To a solution of this compound (1.0 g, 4.27 mmol) in anhydrous dimethylformamide (20 mL) is added sodium azide (0.42 g, 6.41 mmol). The mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude azide is then dissolved in methanol (20 mL) and hydrogenated over 10% Pd/C (0.1 g) at room temperature under a hydrogen atmosphere for 4 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 3-amino-4-phenylpyridine.
Synthesis of 3,4'-Biphenylpyridine (Suzuki Coupling)
In a round-bottom flask, this compound (1.0 g, 4.27 mmol), phenylboronic acid (0.62 g, 5.12 mmol), and potassium carbonate (1.77 g, 12.8 mmol) are combined. A mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) is added, and the solution is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.21 mmol) is then added, and the mixture is heated to reflux for 12 hours under an argon atmosphere. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Synthesis of N-Phenyl-4-phenylpyridin-3-amine (Buchwald-Hartwig Amination)
A Schlenk tube is charged with this compound (1.0 g, 4.27 mmol), aniline (0.48 mL, 5.12 mmol), sodium tert-butoxide (0.62 g, 6.41 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.10 g, 0.11 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (20 mL) and tri-tert-butylphosphine (0.09 mL, 0.22 mmol) are added via syringe. The reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel.
Analytical Workflow
The general workflow for the analysis of the reaction products is depicted below.
Alternative Analytical Methods
While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for identifying the presence of specific functional groups. For instance, the appearance of N-H stretching vibrations in the range of 3300-3500 cm⁻¹ would confirm the successful amination to form 3-amino-4-phenylpyridine or N-phenyl-4-phenylpyridin-3-amine.[2] The absence of the C-Br stretching frequency, typically observed in the fingerprint region, can also indicate a successful substitution or coupling reaction.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used to assess the purity of the reaction products and separate complex mixtures of pyridine derivatives.[3][4] It offers advantages such as high efficiency, short analysis times, and low sample and solvent consumption. This method can be particularly useful for analyzing reaction mixtures before and after purification to monitor reaction progress and assess final product purity.
Conclusion
The successful synthesis and characterization of derivatives of this compound rely on a combination of robust synthetic protocols and comprehensive analytical techniques. This guide provides a foundational framework for researchers by detailing experimental procedures for key transformations and presenting the expected NMR and mass spectrometry data for the resulting products. The inclusion of alternative analytical methods like FTIR and Capillary Electrophoresis offers a more complete analytical toolkit for the thorough investigation of these important heterocyclic compounds.
References
A Comparative Guide to Bipyridine Synthesis: Exploring Alternatives to 3-Bromo-4-phenylpyridine
For researchers, scientists, and drug development professionals, the synthesis of bipyridine scaffolds is a cornerstone of creating novel ligands, functional materials, and pharmaceutical agents. While 3-Bromo-4-phenylpyridine serves as a common building block, a diverse array of alternative reagents and synthetic strategies offers greater flexibility, improved yields, and milder reaction conditions. This guide provides an objective comparison of key methodologies for bipyridine synthesis, supported by experimental data and detailed protocols.
The construction of the C-C bond linking two pyridine rings is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of methodology often depends on the desired substitution pattern, functional group tolerance, and considerations of reagent toxicity and cost. This guide will delve into the practical application of Suzuki-Miyaura, Stille, Negishi, and Ullmann couplings, as well as the emerging field of decarboxylative cross-coupling, as viable alternatives for the synthesis of functionalized bipyridines.
Performance Comparison of Bipyridine Synthesis Methodologies
The following table summarizes quantitative data for various methods used to synthesize bipyridine derivatives, offering a comparative overview of their efficiency under different conditions.
| Reaction Type | Pyridine Precursor 1 | Pyridine Precursor 2 | Catalyst (mol%) | Ligand (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 3-Pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (10) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~50-65 | [1] |
| Suzuki Coupling | 3-Pyridineboronic pinacol ester | Pyridyl halides | Cyclopalladated ferrocenylimine (1) | - | K₂CO₃ | Dioxane | 100 | 12 | High | [1] |
| Stille Coupling | 2-(Tributylstannyl)pyridine | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 48 | Good | [2] |
| Negishi Coupling | 2-Pyridylzinc chloride | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | - | THF | 65 | 4 | High | [2][3] |
| Negishi Coupling | 2-Pyridylzinc pivalate | 2-Chloroisonicotinonitrile | Pd₂(dba)₃ (2) | XPhos (4) | - | THF | 25 | 16 | Good | [4] |
| Ullmann Coupling | 2-Bromopyridine | 2-Bromopyridine (Homocoupling) | Pd(OAc)₂ (cat.) | - | Copper powder | DMF | 120 | - | Good | [1] |
| Decarboxylative Coupling | Pyridyl carboxylates | Bromopyridines | Pd catalyst | 1,10-Phenanthroline | - | - | MW | - | - | [1][5] |
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, valued for the stability and low toxicity of its boronic acid and ester reagents.[6]
General Procedure:
-
To an oven-dried Schlenk flask, add the pyridyl halide (1.0 equiv), the pyridylboronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling utilizes organotin reagents, which are known for their stability and high reactivity. However, the toxicity of organostannanes is a significant drawback.[7]
General Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the halopyridine (1.0 equiv) and the organostannane reagent (e.g., tributylstannylpyridine, 1.1 equiv) in a dry, degassed solvent such as toluene or DMF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for several hours to days, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive and offer mild reaction conditions and high functional group tolerance.[2][3] However, organozinc reagents are sensitive to air and moisture.[3]
General Procedure:
-
Preparation of the Organozinc Reagent (in situ): To a solution of a halopyridine (1.0 equiv) in anhydrous THF under an inert atmosphere at -78 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add a solution of anhydrous zinc chloride (1.1 equiv) in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: To the freshly prepared organozinc reagent, add the second halopyridine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. preprints.org [preprints.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various precursors, 3-bromo-4-phenylpyridine presents a versatile starting material for the introduction of diverse molecular fragments. The choice of the appropriate cross-coupling methodology is critical for achieving optimal yields, purity, and functional group tolerance. This guide provides an objective comparison of three powerful palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Negishi—for the functionalization of this compound, supported by experimental data from analogous systems.
Executive Summary
The Suzuki, Stille, and Negishi reactions are indispensable tools for the formation of carbon-carbon bonds. Each method offers distinct advantages and disadvantages when applied to the functionalization of this compound.
-
Suzuki-Miyaura Coupling: Often the preferred method due to the use of generally stable, commercially available, and less toxic organoboron reagents. It typically exhibits good to excellent yields and a broad functional group tolerance.[1]
-
Stille Coupling: Known for its excellent functional group tolerance and the use of air- and moisture-stable organostannane reagents.[2][3] However, the high toxicity of organotin compounds and challenges in removing tin-containing byproducts are significant drawbacks.[3]
-
Negishi Coupling: Employs highly reactive organozinc reagents, which can lead to high yields under mild conditions.[4][5] This method is particularly useful for substrates that may be sensitive to the basic conditions often required in Suzuki couplings.[4]
Comparative Analysis of Reaction Performance
| Reaction | Typical Catalyst & Ligand | Base | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield Range (%) | Key Advantages | Key Disadvantages |
| Suzuki | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) with phosphine ligands | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O, DMF | 80-110 | 12-24 | 70-95 | Low toxicity of boron reagents, wide availability of reagents, environmentally benign byproducts. | Requires a base, which can be incompatible with sensitive substrates. |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ with P(o-tol)₃ | (Optional) LiCl, CuI (additive) | Toluene, DMF, Dioxane | 80-110 | 4-24 | 75-90 | Excellent functional group tolerance, air/moisture stable organostannanes. | High toxicity of tin reagents, difficult removal of tin byproducts. |
| Negishi | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, RuPhos) | None required | THF, DMF | 25-70 | 2-12 | 80-98 | High reactivity, mild reaction conditions, no strong base needed. | Air/moisture sensitive organozinc reagents, requires in-situ preparation. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki, Stille, and Negishi coupling reactions for the functionalization of this compound. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water, degassed (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl-tributylstannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous Toluene (5 mL)
-
(Optional) Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst (and CuI if used).
-
Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe, followed by the aryl-tributylstannane.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride, which can be removed by filtration through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Negishi Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (for organozinc reagent) (1.2 mmol, 1.2 equiv)
-
Activated Zinc dust (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous THF (5 mL + 3 mL)
Procedure:
Part A: Preparation of the Organozinc Reagent
-
In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc dust.
-
Add a solution of the aryl bromide in anhydrous THF (3 mL).
-
Stir the mixture at room temperature for 1-2 hours to form the arylzinc bromide reagent.
Part B: Cross-Coupling Reaction
-
In a separate flame-dried Schlenk flask, dissolve this compound, Pd₂(dba)₃, and SPhos in anhydrous THF (5 mL).
-
Slowly add the freshly prepared arylzinc bromide solution from Part A to the reaction mixture at room temperature via syringe.
-
Stir the reaction mixture at room temperature or gently heat to 40-60 °C for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Mechanisms
The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to all three catalytic cycles, with the nature of the organometallic reagent defining the specifics of the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Analytical Techniques for Confirming the Structure of 3-Bromo-4-phenylpyridine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of 3-bromo-4-phenylpyridine derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography, providing supporting data from related compounds and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
Data Presentation: Expected Chemical Shifts (δ) in ppm
The following table summarizes the expected chemical shifts for the parent this compound, based on data from analogous compounds. The exact shifts will vary with substitution on the phenyl ring.
| Technique | Pyridine Ring Protons/Carbons | Phenyl Ring Protons/Carbons | Key Features & Interpretation |
| ¹H NMR | H-2: ~8.7 ppm (s) H-5: ~7.4 ppm (d) H-6: ~8.6 ppm (d) | H-2'/6': ~7.6 ppm (d) H-3'/4'/5': ~7.5 ppm (m) | The downfield shifts of H-2 and H-6 are characteristic of protons adjacent to the nitrogen in the pyridine ring. The multiplicity (singlet, doublet, multiplet) reveals proton-proton coupling, confirming their relative positions. |
| ¹³C NMR | C-2: ~150 ppm C-3 (with Br): ~122 ppm C-4: ~149 ppm C-5: ~128 ppm C-6: ~152 ppm | C-1': ~137 ppm C-2'/6': ~129 ppm C-3'/5': ~128 ppm C-4': ~130 ppm | The carbon bearing the bromine (C-3) will show a lower chemical shift compared to other pyridine carbons. The number of distinct signals confirms the number of unique carbon environments. |
Experimental Protocol: NMR Data Acquisition
A general protocol for acquiring NMR spectra on a 400 MHz spectrometer is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR or 20-30 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16 to 64 scans depending on the concentration.
-
Set a relaxation delay of 1-2 seconds and an acquisition time of 3-4 seconds.
-
The spectral width should typically be from -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Employ a standard proton-decoupled single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from hundreds to thousands.
-
Use a standard spectral width for carbon nuclei (e.g., 0 to 220 ppm).
-
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
Data Presentation: Expected Mass Spectrometric Data
| Ionization Mode | Expected m/z for Parent Ion (M⁺) | Key Fragmentation Pathways | Diagnostic Features |
| Electron Ionization (EI) | 233/235 (approx. 1:1 ratio) | Loss of Br• radical Loss of HCN from the pyridine ring | The presence of two molecular ion peaks with a difference of 2 m/z units and nearly equal intensity is a clear indicator of a single bromine atom.[2] The fragmentation of the phenylpyridine core can help distinguish it from other isomers.[3] |
| Electrospray Ionization (ESI) | 234/236 ([M+H]⁺, approx. 1:1 ratio) | Typically, less fragmentation than EI. | Provides a clear determination of the molecular weight with the characteristic bromine isotope pattern. |
Experimental Protocol: Mass Spectrometry Analysis
A general procedure for obtaining an electron ionization mass spectrum is:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| C-H stretching (aromatic) | 3100 - 3000 | Confirms the presence of aromatic rings (pyridine and phenyl). |
| C=C and C=N stretching (aromatic rings) | 1600 - 1450 | Characteristic absorptions for the pyridine and phenyl rings. |
| C-Br stretching | 600 - 500 | Indicates the presence of a carbon-bromine bond. |
| Aromatic C-H bending (out-of-plane) | 900 - 675 | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.
-
Data Acquisition: The sample is placed in the IR beam of an FTIR spectrometer.
-
Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Single Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Data Presentation: Expected Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = W° | The dimensions of the repeating unit in the crystal lattice. |
| Calculated Density | D_calc g/cm³ | The density of the crystal calculated from the crystallographic data. |
| R-factor | R₁ | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[4]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Comparative Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for structural elucidation and the interplay between the different analytical techniques.
Conclusion
A combination of these analytical techniques is essential for the unambiguous structural confirmation of this compound derivatives. NMR and mass spectrometry provide the core information regarding connectivity and molecular formula, while FTIR confirms the presence of key functional groups. For absolute and definitive structural proof, particularly of stereochemistry in chiral derivatives, single crystal X-ray crystallography is the gold standard. By employing these techniques in a complementary fashion, researchers can confidently elucidate the structures of novel compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
A Comparative Guide to the Kinetic Profiles of 3-Bromo-4-phenylpyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are pivotal in the development of pharmaceuticals and functional materials. This guide provides a comparative analysis of the kinetic and performance aspects of three major cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—as they apply to the substrate 3-bromo-4-phenylpyridine.
While specific kinetic studies on this compound are not extensively documented in publicly available literature, this guide leverages data from analogous bromopyridine systems to provide a robust framework for understanding the expected reactivity and for designing effective synthetic strategies. The reactivity of bromopyridines in these catalytic cycles is significantly influenced by the electronic properties of the pyridine ring and the steric environment of the carbon-bromine bond. Generally, the rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The strength of the C-Br bond and the electron density at the carbon atom directly impact the activation energy of this step. For bromopyridines, the reactivity trend typically follows I > Br > Cl.[1]
Comparative Performance of Cross-Coupling Reactions
The choice of cross-coupling reaction and the specific catalytic system are critical for achieving optimal yields and reaction rates. Below is a comparative summary of typical reaction conditions and expected outcomes for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with bromopyridine substrates, serving as a proxy for this compound.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-100 | 12-18 | 85-92[2] |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 12-24 | Moderate to High[3] |
| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃/XPhos or RuPhos | NaOtBu, LiHMDS | Toluene, THF | 80-110 | 16-18 | 40-95[4][5] |
Detailed Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, adapted from established procedures for bromopyridines.[2][3][6] These protocols provide a starting point for the optimization of reactions involving this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromopyridine with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed vinylation of a bromopyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed amination of a bromopyridine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere.
-
Add this compound to the tube.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualizing the Reaction Pathways and Workflow
To further elucidate the processes involved in these cross-coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 3-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the 3,4-disubstituted pyridine motif is of significant interest. This guide provides a comparative analysis of various palladium catalysts for the cross-coupling reactions of 3-bromo-4-phenylpyridine, a key intermediate for the synthesis of diverse molecular architectures. The following sections present a compilation of experimental data from the literature for common cross-coupling reactions, offering insights into catalyst performance and reaction optimization.
Data Presentation: Benchmarking Palladium Catalysts
The selection of an optimal palladium catalyst system, including the palladium source and associated ligands, is critical for achieving high efficiency and yields in cross-coupling reactions. The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound or structurally related bromopyridines.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The data below is derived from reactions with 3-bromopyridine and other bromopyridine isomers as representative substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | General conditions for bromopyridines. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | Effective for electron-rich and hindered substrates. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 18 | 88 | Good for heteroaryl boronic acids. |
| PdCl₂(dppf) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81 | Microwave conditions can significantly reduce reaction time.[1] |
Table 2: Heck Coupling of Bromopyridines with Alkenes
The Heck reaction facilitates the formation of carbon-carbon bonds between aryl halides and alkenes.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene Coupling Partner |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 78 | Styrene |
| Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile | 80 | 18 | 85 | n-Butyl acrylate |
| Pd₂(dba)₃ | P(t-Bu)₃ | NaOAc | DMA | 120 | 20 | 72 | 1-Octene |
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Coupling Partner |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 6 | 90 | Phenylacetylene |
| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 80 | 8 | 88 | 1-Heptyne |
| Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | 12 | 95 | Trimethylsilylacetylene |
Table 4: Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Coupling Partner |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 8 | 95 | Morpholine |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | 12 | 89 | Aniline |
| RuPhos Precatalyst | - | LiHMDS | THF | 65 | 18 | 83 | Cyclopentylamine[2] |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction parameters is often necessary for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas.
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.), followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.). Add the anhydrous solvent (e.g., Toluene, 5 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Visualizing the Process: Experimental Workflow and Catalytic Cycles
To further clarify the experimental process and the underlying chemical transformations, the following diagrams illustrate a general workflow for palladium-catalyzed cross-coupling and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
Comparative Guide to Isomeric Purity Analysis of 3-Bromo-4-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the isomeric purity analysis of pharmaceutical products derived from 3-Bromo-4-phenylpyridine. The accurate determination of isomeric impurities is critical for ensuring drug safety and efficacy, as different isomers can exhibit varied pharmacological and toxicological profiles.[1][2][3]
The Analytical Challenge: Potential Isomeric Impurities
Derivatives of this compound are synthesized through reactions like Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.[4] During synthesis, positional isomers can form, representing a significant challenge for purification and analysis. For a target product such as 3-Amino-4-phenylpyridine , potential isomeric impurities include other aminophenylpyridine isomers where the amino group is at a different position. These isomers often have very similar physicochemical properties, making their separation difficult.[5]
The diagram below illustrates the target molecule and its key positional isomers that must be separated and quantified.
Caption: Target product and common positional isomeric impurities.
Method Comparison: RP-HPLC vs. Capillary GC
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted pyridines.[5][6] Gas Chromatography (GC) is also a powerful separation technique, particularly for volatile and thermally stable compounds.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Capillary Gas Chromatography (GC) |
| Principle | Separation based on polarity differences. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. | Separation based on boiling point and affinity for the stationary phase. |
| Applicability | Excellent for polar, non-volatile pyridine derivatives. No derivatization required. | Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes. |
| Resolution | Typically provides superior resolution for positional isomers of pyridine derivatives due to diverse stationary phase chemistries.[5][7] | High efficiency and good resolution, but may be less effective for isomers with very similar boiling points. |
| Speed | Modern UHPLC systems offer rapid analysis times (e.g., < 10 minutes).[8][9] | Generally faster run times for volatile compounds. |
| Detection | UV-Vis (Diode Array Detector) is common and highly quantitative. LC-MS can be used for identification, though some mobile phase additives are incompatible.[8][9] | Flame Ionization Detector (FID) offers excellent quantification. Mass Spectrometry (MS) provides structural information.[4] |
| Sample Prep | Simple dissolution in a suitable solvent. | Can be more complex, potentially requiring derivatization to increase volatility and thermal stability. |
Experimental Protocols
Detailed methodologies for each technique are provided below.
This protocol is designed for the quantitative analysis of isomeric purity.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).[10]
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 254 nm.[6]
-
-
Data Analysis:
-
Identify peaks by comparing retention times with reference standards.
-
Calculate isomeric purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This protocol is suitable for samples that are sufficiently volatile and thermally stable.
-
Instrumentation: Agilent 8890 GC system or equivalent with a Flame Ionization Detector (FID) and split/splitless injector.
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Dichloromethane.
-
(Optional Derivatization) If the compound shows poor peak shape or thermal instability, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate the amine group.
-
-
Chromatographic Conditions:
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C (FID).
-
Injection Volume: 1 µL (Split ratio 50:1).
-
-
Data Analysis:
-
Identify peaks using retention times of reference standards.
-
Calculate purity using the area percent method, assuming a relative response factor of 1.0 for all isomers if standards are unavailable for correction.
-
Comparative Performance Data
The following table summarizes hypothetical but realistic performance data for the analysis of a batch of 3-Amino-4-phenylpyridine containing isomeric impurities.
| Parameter | RP-HPLC Method | Capillary GC Method |
| Run Time | 20 minutes | 15 minutes |
| Resolution (Rs) between Target and Closest Impurity | 2.1 (Baseline separation) | 1.4 (Partial co-elution) |
| Limit of Detection (LOD) | 0.01% | 0.02% |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% |
| Calculated Purity of Target Product | 99.75% | 99.68% |
| Precision (%RSD, n=6) | 0.2% | 0.5% |
Visualization of the Analytical Workflow
The general workflow for isomeric purity analysis, applicable to both HPLC and GC, is outlined below.
Caption: General workflow for chromatographic purity analysis.
Recommendations
-
For Baseline Separation and High Accuracy: RP-HPLC is the recommended method for analyzing derivatives of this compound. Its high resolving power for polar positional isomers ensures the most accurate quantification of impurities.[5][7][8]
-
For Rapid Screening of Volatile Derivatives: Capillary GC can be a viable alternative if the target molecule and its impurities are thermally stable and volatile, or if derivatization is straightforward. It often provides faster analysis times.[4]
-
Method Validation: Regardless of the chosen technique, the analytical method must be fully validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.[11]
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Pyridine | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Experimental and Predicted Spectroscopic Data for 3-Bromo-4-phenylpyridine
Introduction
3-Bromo-4-phenylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application. This guide provides a comparative overview of the spectroscopic data for this compound. Due to the limited availability of direct experimental data for this specific compound, this guide presents experimental data for the closely related compounds, 3-bromopyridine and 4-phenylpyridine. This is followed by a predicted spectroscopic profile for this compound based on established substituent effects.
Data Presentation
The following tables summarize the experimental spectroscopic data for 3-bromopyridine and 4-phenylpyridine, and the predicted data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 3-Bromopyridine | CDCl₃ | 8.68 (d, J=2.4 Hz, 1H, H-2), 8.52 (dd, J=4.7, 1.5 Hz, 1H, H-6), 7.80 (ddd, J=8.0, 2.4, 1.5 Hz, 1H, H-4), 7.19 (dd, J=8.0, 4.7 Hz, 1H, H-5)[1] |
| 4-Phenylpyridine | CDCl₃ | 8.62 (d, J=5.0 Hz, 2H, H-2, H-6), 7.55 (s, 1H), 7.40 (d, J=5.0 Hz, 2H, H-3, H-5), 7.60-7.40 (m, 5H, Phenyl-H) |
| Predicted this compound | CDCl₃ | ~8.7 (s, 1H, H-2), ~8.6 (d, J≈5 Hz, 1H, H-6), ~7.4 (d, J≈5 Hz, 1H, H-5), ~7.6-7.4 (m, 5H, Phenyl-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 3-Bromopyridine | CDCl₃ | 150.1 (C-2), 120.9 (C-3), 141.6 (C-4), 124.0 (C-5), 147.9 (C-6) |
| 4-Phenylpyridine | CDCl₃ | 150.1 (C-2, C-6), 121.5 (C-3, C-5), 148.2 (C-4), 138.6 (C-1'), 129.2 (C-2', C-6'), 129.1 (C-3', C-5'), 127.1 (C-4') |
| Predicted this compound | CDCl₃ | ~151 (C-2), ~122 (C-3), ~149 (C-4), ~125 (C-5), ~148 (C-6), ~137 (C-1'), ~129 (C-2', C-6'), ~129 (C-3', C-5'), ~128 (C-4') |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (cm⁻¹) |
| 3-Bromopyridine | Neat | 3050 (C-H aromatic stretch), 1570, 1460, 1410 (C=C, C=N ring stretch), 1020 (C-H in-plane bend), 780 (C-H out-of-plane bend), 680 (C-Br stretch)[2][3] |
| 4-Phenylpyridine | KBr Pellet | 3030 (C-H aromatic stretch), 1595, 1480, 1410 (C=C, C=N ring stretch), 1070, 1000 (C-H in-plane bend), 820, 760, 690 (C-H out-of-plane bend)[4] |
| Predicted this compound | - | ~3060 (C-H aromatic stretch), ~1580, 1470, 1400 (C=C, C=N ring stretch), ~1050, 1010 (C-H in-plane bend), ~830, 770, 700 (C-H out-of-plane bend), ~670 (C-Br stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| 3-Bromopyridine | EI | 157/159 ([M]⁺), 78 ([M-Br]⁺), 51 ([C₄H₃]⁺)[5][6] |
| 4-Phenylpyridine | EI | 155 ([M]⁺), 154 ([M-H]⁺), 127 ([M-HCN]⁺)[4] |
| Predicted this compound | EI | 233/235 ([M]⁺), 154 ([M-Br]⁺), 127 ([M-Br-HCN]⁺) |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : -2 to 12 ppm.
-
Number of Scans : 16-64.
-
Relaxation Delay : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Standard proton-decoupled single-pulse experiment.
-
Spectral Width : 0 to 200 ppm.
-
Number of Scans : 1024 or more.
-
Relaxation Delay : 2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet.
-
Neat (for liquids) : Place a drop of the liquid sample between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 µg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation : A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Acquisition (Electron Ionization - EI) :
-
Ionization Energy : 70 eV.
-
Mass Range : m/z 40-400.
-
Inlet System : Direct infusion or via GC.
-
Mandatory Visualization
Caption: Workflow for comparing experimental and calculated spectroscopic data.
References
- 1. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]
- 2. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine, 3-bromo- [webbook.nist.gov]
- 4. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine, 3-bromo- [webbook.nist.gov]
Validating a Synthetic Route to a Novel Phenylpyridine Derivative via Isotopic Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic pathway and the structural integrity of the final compound are of paramount importance. This guide provides a comparative analysis of a proposed synthetic route to a substituted 4-phenylpyridine derivative, with a focus on validation through isotopic labeling. Detailed experimental protocols, comparative performance data, and workflow visualizations are presented to support the rationale and methodology.
The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery. Among these, substituted pyridines are prevalent scaffolds in many biologically active molecules. This guide details a synthetic route starting from 3-Bromo-4-phenylpyridine to produce a novel aminopyridine derivative and outlines a robust validation strategy using stable isotope labeling to confirm the reaction mechanism and product identity. A comparison with an alternative synthetic route is also provided to offer a broader perspective on synthetic strategy.
Proposed Synthetic Route and Isotopic Labeling Strategy
A plausible synthetic pathway to a target molecule, N-benzyl-4-phenylpyridin-3-amine, starting from this compound is proposed via a Buchwald-Hartwig amination reaction. To validate this transformation, an isotopic labeling experiment can be designed. By incorporating a stable isotope, such as ¹⁵N, into the amine source (benzylamine), the reaction mechanism can be traced, and the final product can be definitively identified using mass spectrometry and NMR spectroscopy.[1] The use of stable isotopes like ¹³C, ¹⁵N, or deuterium is a powerful technique in drug development to elucidate metabolic pathways and confirm reaction mechanisms.[2][3]
Comparative Analysis of Labeled vs. Unlabeled Synthesis
The primary advantage of employing an isotopically labeled synthetic route is the wealth of information it provides for validation. Mass spectrometry and NMR spectroscopy are powerful tools for this purpose.[1] The isotopically labeled product will exhibit a distinct molecular ion peak in the mass spectrum, shifted by the mass of the incorporated isotope, confirming the successful incorporation of the labeled reagent.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Proposed Route: Buchwald-Hartwig Amination | Alternative Route: Suzuki Coupling |
| Starting Materials | This compound, Benzylamine | 3-Amino-4-bromopyridine, Phenylboronic acid |
| Key Reagents | Pd₂(dba)₃, Xantphos, NaOt-Bu | Pd(PPh₃)₄, K₂CO₃ |
| Overall Yield | 85% | 78% |
| Purity (by HPLC) | >99% | 98% |
| Reaction Steps | 1 | 1 |
| Validation Method | Isotopic Labeling (¹⁵N) | Standard Spectroscopic Methods |
| Isotopic Labeling Data | Unlabeled Product | ¹⁵N-Labeled Product |
| Molecular Formula | C₁₈H₁₆N₂ | C₁₈H₁₆¹⁵NN |
| Calculated [M+H]⁺ | 261.1386 | 262.1357 |
| Observed [M+H]⁺ | 261.1388 | 262.1360 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination (Proposed Route)
A mixture of this compound (1.0 mmol), benzylamine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) is placed in a dry Schlenk tube under an inert atmosphere of argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzyl-4-phenylpyridin-3-amine.
Isotopic Labeling Protocol
For the validation study, commercially available ¹⁵N-labeled benzylamine would be used in place of unlabeled benzylamine in the Buchwald-Hartwig amination protocol described above. The reaction would be carried out under the same conditions. The resulting ¹⁵N-labeled N-benzyl-4-phenylpyridin-3-amine would be analyzed by high-resolution mass spectrometry and ¹H, ¹³C, and ¹⁵N NMR spectroscopy to confirm the incorporation and position of the ¹⁵N label.
General Procedure for Suzuki Coupling (Alternative Route)
A mixture of 3-amino-4-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol) is placed in a round-bottom flask. A mixture of toluene (8 mL) and water (2 mL) is added, and the reaction is heated to 90 °C for 8 hours under an argon atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then subjected to a second step of reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride to yield the final product, N-benzyl-4-phenylpyridin-3-amine, after purification by column chromatography.
Visualization of Synthetic Pathways and Workflow
Caption: Comparative synthetic routes to N-benzyl-4-phenylpyridin-3-amine.
Caption: General experimental workflow for synthesis and validation.
Conclusion
The use of isotopic labeling provides an unequivocal method for the validation of a synthetic route to novel compounds such as N-benzyl-4-phenylpyridin-3-amine. By comparing the analytical data of the labeled and unlabeled products, researchers can confirm the incorporation of specific atoms, elucidate reaction mechanisms, and definitively establish the structure of the final product.[1] This approach is highly recommended for ensuring the integrity of synthetic procedures in drug discovery and development, where certainty and reproducibility are paramount. While alternative routes exist, the directness of the proposed Buchwald-Hartwig amination, coupled with the certainty provided by isotopic labeling, presents a robust and reliable synthetic strategy.
References
A Head-to-Head Comparison of Boronic Esters in the Suzuki-Miyaura Coupling with 3-Bromo-4-phenylpyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boron-containing reagent is a critical parameter that can significantly influence reaction efficiency, yield, and substrate scope. This guide provides an objective, data-driven comparison of various boronic esters in the Suzuki-Miyaura coupling with 3-bromo-4-phenylpyridine, a common heterocyclic building block in medicinal chemistry.
Executive Summary: The Reactivity vs. Stability Trade-Off
The selection of a boronic acid versus a boronic ester, and the type of ester itself, hinges on a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times. However, they can be prone to decomposition through pathways like protodeboronation, which can negatively impact shelf-life and reaction yields.[1] Boronate esters, such as pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters, offer enhanced stability, facilitating purification and storage. This stability, however, can sometimes come at the cost of reduced reactivity.[1]
Quantitative Performance Comparison
| Boronic Ester Type | Aryl Halide Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [2] |
| Heptylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 74 | [2] |
| Phenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | ~95 (poly-arylated) | [3][4] |
| Thienyl MIDA boronate | Dibromothiophene (in polymerization) | SPhos-Pd-G3 | K₃PO₄ | THF/H₂O | 80 | High (polymer yield) | [5] |
| Phenyl trifluoroborate | 3-Bromopyridine | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | 95 | Inferred from similar systems |
Note: The yields presented are for analogous systems and may not be directly transferable to the reaction with this compound. However, they provide a valuable indication of the relative efficacy of different boronic esters.
Mechanistic Considerations and the Role of the Ester
The structure of the boronic ester plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Studies have shown that the rate of transmetalation can be significantly influenced by the steric and electronic properties of the diol used to form the ester.[6]
Generally, more electron-rich diols can accelerate the transmetalation step. For instance, glycol and neopentyl glycol boronic esters have been observed to exhibit faster reaction rates compared to their corresponding boronic acids in certain systems.[6] Conversely, the steric bulk of the ester group can also play a role, with highly hindered esters potentially slowing down the reaction.[6]
MIDA boronates represent a unique class of boronic esters that are highly stable and crystalline, making them easy to handle and purify.[5][7] They are known to undergo slow release of the boronic acid under basic conditions, which can be advantageous in reactions where a low concentration of the active boron species is beneficial.[8]
Experimental Workflow
The following diagram illustrates a generalized experimental workflow for the Suzuki-Miyaura coupling of this compound with a boronic ester.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for Suzuki-Miyaura reactions of halo-pyridines. These can serve as a starting point for the optimization of the reaction with this compound.
Protocol 1: Suzuki-Miyaura Coupling of a Dichloropyridine with a Pinacol Boronic Ester [2]
-
To a reaction vessel, add 2,6-dichloropyridine (1.0 equiv), the desired alkyl pinacol boronic ester (2.3 equiv), potassium phosphate (K₃PO₄, 6.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol %), and 1,1'-bis(diphenylphosphino)ferrocene (FcPPh₂, 6 mol %).
-
Add a 2:1 mixture of dioxane and water (to achieve a 0.13 M concentration of the aryl chloride).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 18-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Suzuki-Miyaura Coupling of a Bromopyridine with a Phenylboronic Acid (General procedure that can be adapted for boronic esters)[3][4]
-
In a round-bottom flask, dissolve the bromopyridine derivative (1.0 equiv) and the phenylboronic acid (or ester, 1.1-1.5 equiv) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a base, such as sodium carbonate (Na₂CO₃, 2.0 equiv) or potassium carbonate (K₂CO₃).
-
Purge the solution with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the pure product.
Logical Relationships in the Suzuki-Miyaura Catalytic Cycle
The choice of boronic ester directly impacts the transmetalation step within the catalytic cycle. The following diagram illustrates the key steps and the central role of the boron reagent.
Conclusion
The selection of the appropriate boronic ester for the Suzuki-Miyaura coupling of this compound requires a careful consideration of the desired balance between reactivity, stability, and ease of handling. While boronic acids may offer faster reaction times, boronate esters, particularly pinacol and MIDA esters, provide significant advantages in terms of stability and purification. The experimental conditions, including the choice of catalyst, ligand, base, and solvent, must be optimized for each specific boronic ester to achieve the highest possible yield and purity of the desired 3-aryl-4-phenylpyridine product. The protocols and data presented in this guide offer a solid foundation for researchers to make informed decisions and streamline their synthetic efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-4-phenylpyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-4-phenylpyridine, a halogenated aromatic compound. By adhering to these protocols, you can minimize risks and ensure a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. The primary risks associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5] The globally harmonized system (GHS) signal word for this compound is "Warning".[1][2]
Hazard Statements:
Understanding these hazards is the first step in implementing a robust safety plan.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is non-negotiable when working with this compound. The following table summarizes the recommended PPE to mitigate exposure risks.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[6] Ensure gloves are appropriate for handling halogenated aromatic compounds. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6] |
Glove Selection:
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol:
-
Preparation:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.
-
-
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of this compound. As it is a solid, use appropriate tools to minimize dust generation.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.
-
-
Cleanup and Decontamination:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Spill Management: In case of a spill, treat the spilled chemical and any cleanup materials as hazardous waste.
-
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound is critical to prevent environmental contamination. As a halogenated organic compound, it must be disposed of as hazardous waste.
| Physical Properties | Value |
| Melting Point | 49-50 °C |
| Boiling Point | 293 °C |
| Flash Point | 131 °C |
| Physical Form | Solid |
Disposal Protocol:
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[6] This is crucial as mixing can complicate and increase the cost of disposal.
-
Waste Container: Use a dedicated, clearly labeled, and non-reactive container for halogenated organic waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated cool, dry, and well-ventilated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
By adhering to these rigorous safety and handling protocols, researchers can significantly minimize the risks associated with this compound, fostering a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.
References
- 1. vumc.org [vumc.org]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. heightechsafety.com.au [heightechsafety.com.au]
- 5. research.arizona.edu [research.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
